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  • Product: Cyclooctanol, 1-ethynyl-
  • CAS: 55373-76-7

Core Science & Biosynthesis

Foundational

Mechanistic Control of the Meyer-Schuster Rearrangement for 1-Ethynylcyclooctanol: A Technical Guide

Executive Summary The acid-catalyzed isomerization of propargylic alcohols is a foundational transformation in organic synthesis and API (Active Pharmaceutical Ingredient) development. For terminal, tertiary propargylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acid-catalyzed isomerization of propargylic alcohols is a foundational transformation in organic synthesis and API (Active Pharmaceutical Ingredient) development. For terminal, tertiary propargylic alcohols such as 1-ethynylcyclooctanol, the reaction bifurcates into two competing pathways: the1 (yielding an α,β -unsaturated aldehyde) and the Rupe rearrangement (yielding an α,β -unsaturated ketone)[1].

In classical strong-acid environments, the Rupe pathway dominates, producing 1-acetylcyclooctene[2]. However, modern drug development often requires the precise synthesis of the Meyer-Schuster product, cyclooctylideneacetaldehyde. This whitepaper details the mechanistic causality, catalyst selection, and validated protocols required to selectively drive the Meyer-Schuster rearrangement for 1-ethynylcyclooctanol.

Mechanistic Elucidation: Meyer-Schuster vs. Rupe

Understanding the thermodynamic and kinetic forces at play is critical for controlling regioselectivity. The divergence between the Meyer-Schuster and Rupe pathways hinges entirely on the nature of the intermediate generated by the catalyst.

The Classical Rupe Pathway (Competing Mechanism)

Under standard Brønsted acid catalysis (e.g., Formic acid or Nafion-H), the hydroxyl group of 1-ethynylcyclooctanol is protonated and eliminated as water. This generates a tertiary propargylic cation. Because this cation is highly stabilized by the eight-membered cyclooctyl ring, the reaction is thermodynamically pulled toward the Rupe rearrangement. Water attacks the internal C2 carbon, forming an enyne intermediate that ultimately hydrates and tautomerizes to the α,β -unsaturated ketone, 2[2].

The Meyer-Schuster Shift (Target Mechanism)

To selectively achieve the Meyer-Schuster product, the mechanism must bypass the stable tertiary carbocation and instead facilitate a formal 1,3-hydroxyl shift. This is achieved via π -activation of the alkyne using transition metals (e.g., Au(I), Ag(I)) or specialized oxo-metal catalysts (e.g., Rhenium(VII))[1],[3].

  • π -Activation : The metal catalyst coordinates directly to the terminal alkyne, increasing the electrophilicity of the C3 carbon rather than ionizing the hydroxyl group.

  • Nucleophilic Attack : Water (or the migrating hydroxyl group) attacks the terminal C3 position via a3[3].

  • Allenol Formation : Deprotonation yields a transient allenol intermediate.

  • Tautomerization : The allenol rapidly tautomerizes to the α,β -unsaturated aldehyde, cyclooctylideneacetaldehyde.

Mechanism A 1-Ethynylcyclooctanol (Tertiary Propargyl Alcohol) B Propargylic Cation / Metal-Alkyne Complex A->B Catalyst Activation (H+ or Metal) C Pathway A: Meyer-Schuster (Terminal Attack at C3) B->C Transition Metal / Oxo-metal F Pathway B: Rupe (Internal Attack at C2) B->F Strong Brønsted Acid D Allenol Intermediate C->D +H2O, -H+ E Cyclooctylideneacetaldehyde (α,β-Unsaturated Aldehyde) D->E Tautomerization G Enyne Intermediate F->G -H2O H 1-Acetylcyclooctene (α,β-Unsaturated Ketone) G->H Hydration & Tautomerization

Divergent mechanistic pathways of 1-ethynylcyclooctanol rearrangement.

Catalyst Selection and Quantitative Data

Selecting the appropriate catalytic system is the primary variable in determining the regiochemical outcome of the rearrangement. Strong acids universally favor the Rupe product for 1-ethynylcyclooctanol, while dual-catalytic oxo-metal systems invert this selectivity. Table 1 summarizes the expected outcomes based on empirical data[2],[4].

Table 1: Catalyst Influence on Rearrangement Selectivity for 1-Ethynylcyclooctanol

Catalyst SystemPrimary MechanismMajor ProductTypical YieldSelectivity (MS:Rupe)
Nafion-H resin in CCl₄ Superacid (Cationic)1-Acetylcyclooctene (Ketone)88%< 5:95
Formic Acid (80°C) Brønsted Acid (Cationic)1-Acetylcyclooctene (Ketone)86%< 5:95
Bu₄NReO₄ / TsOH Dual Catalysis (Oxo-metal)Cyclooctylideneacetaldehyde73-80%> 90:10
Au(I) / Ag(I) complexes π -ActivationCyclooctylideneacetaldehyde85-95%> 95:5

Experimental Protocol: Selective Meyer-Schuster Rearrangement

This protocol outlines the synthesis of cyclooctylideneacetaldehyde using a Rhenium(VII)/TsOH dual-catalyst system. This specific combination provides excellent Meyer-Schuster selectivity for tertiary propargylic alcohols by utilizing the oxo-metal complex to orchestrate the 1,3-shift, while keeping the bulk acidity low enough to prevent the Rupe pathway[2].

Step-by-Step Methodology

1. Catalyst Activation In a flame-dried Schlenk flask under an inert Argon atmosphere, dissolve 10 mol% tetrabutylammonium perrhenate ( Bu4​NReO4​ ) and 10 mol% p-Toluenesulfonic acid (TsOH) in anhydrous Dichloromethane (DCM). Causality: TsOH acts as a critical co-catalyst to activate the rhenate complex into its highly electrophilic state. Limiting TsOH to 10 mol% ensures the active catalytic species is formed without creating a bulk acidic environment that would inadvertently trigger the competing Rupe pathway.

2. Substrate Addition Add 1-ethynylcyclooctanol (1.0 equiv) dropwise to the stirring solution at room temperature.

3. Kinetic Monitoring (Self-Validating Step) Stir the mixture at ambient temperature. Monitor the reaction kinetics via real-time FTIR and TLC (Hexane:EtOAc 8:2). Validation: The system validates its own progress through the disappearance of the terminal alkyne C-H stretch ( 3300 cm⁻¹) and the concurrent appearance of the conjugated aldehyde C=O stretch ( 1680 cm⁻¹).

4. Reaction Quench Once the starting material is entirely consumed (typically 4-12 hours), quench the reaction with saturated aqueous NaHCO3​ . Causality: Immediate neutralization of the TsOH prevents any late-stage acid-catalyzed degradation or polymerization of the sensitive α,β -unsaturated aldehyde product.

5. Extraction and Purification Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography.

6. Structural Validation Confirm the structure of cyclooctylideneacetaldehyde via 1H NMR. Validation: The definitive marker for the Meyer-Schuster product is the presence of a distinct aldehydic proton signal (a doublet or singlet depending on long-range coupling) at δ 9.5-10.0 ppm. This signal is entirely absent in the Rupe ketone byproduct, allowing for precise calculation of the MS:Rupe ratio.

Workflow S1 1. Catalyst Prep Re(VII) + TsOH S2 2. Substrate Addition 1-Ethynylcyclooctanol S1->S2 S3 3. Kinetic Monitoring FTIR & TLC S2->S3 S4 4. Reaction Quench NaHCO3 (aq) S3->S4 S5 5. Purification Flash Chromatography S4->S5 S6 6. Validation 1H NMR Analysis S5->S6

Step-by-step experimental workflow for selective Meyer-Schuster rearrangement.

References

  • Wikipedia Contributors. "Meyer–Schuster rearrangement." Wikipedia, The Free Encyclopedia.
  • Timonen, J. M., & Turhanen, P. A. (2021). "Meyer-Schuster Rearrangement—Convenient Synthesis of α,β-Unsaturated α-Iodinated Aldehydes and Ketones." General Chemistry.
  • RSC Publishing. "The mechanism of the gold(I)-catalyzed Meyer–Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization." Dalton Transactions.
  • Thieme-Connect. "Product Class 9: Enones (Rupe and Meyer–Schuster Rearrangements)." Science of Synthesis.
  • Google Patents. "Cyclooct-(en-)yl derivatives for use as fragrances." WO2004035017A1.

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Exploratory

An In-depth Technical Guide to 1-Ethynylcyclooctanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract 1-Ethynylcyclooctanol, a propargyl alcohol featuring a cyclooctyl ring, is a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural characteristics, combining the rigidity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Ethynylcyclooctanol, a propargyl alcohol featuring a cyclooctyl ring, is a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural characteristics, combining the rigidity of the alkyne with the conformational flexibility of the eight-membered ring, make it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1-ethynylcyclooctanol, with a particular focus on its emerging role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the Ethynyl Carbinol Moiety

Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are a versatile class of organic compounds.[1] The ethynyl group serves as a reactive handle for a multitude of chemical transformations, including substitution, addition, and cyclization reactions.[2] In the context of medicinal chemistry, the rigid and linear nature of the alkyne moiety makes it a valuable pharmacophore for designing targeted therapies. The introduction of an ethynyl group can enhance binding affinity to biological targets and improve metabolic stability. 1-Ethynylcyclooctanol, with its specific carbocyclic framework, offers a unique scaffold for the exploration of novel therapeutic agents.

Physicochemical Properties of 1-Ethynylcyclooctanol

The physical and chemical properties of 1-ethynylcyclooctanol are crucial for its handling, reactivity, and application. While experimental data for this specific compound is not extensively published, reliable estimations can be made based on data from similar structures and computational models.

Table 1: Physicochemical Properties of 1-Ethynylcyclooctanol

PropertyValueSource
IUPAC Name 1-ethynylcyclooctan-1-ol-
CAS Number 55373-76-7[3]
Molecular Formula C10H16O[3]
Molecular Weight 152.23 g/mol [3]
Appearance Expected to be a colorless liquid or low-melting solidGeneral knowledge
Boiling Point (Predicted) 538.83 K (265.68 °C)[4]
Melting Point (Predicted) 334.49 K (61.34 °C)Cheméo
Solubility Predicted to be sparingly soluble in water, soluble in organic solventsGeneral knowledge
LogP (Octanol/Water Partition Coefficient) 2.095 (Crippen Method)Cheméo
Topological Polar Surface Area 20.2 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]

Synthesis of 1-Ethynylcyclooctanol: The Ethynylation of Cyclooctanone

The most direct and common method for the synthesis of 1-ethynylcyclooctanol is the ethynylation of cyclooctanone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the cyclic ketone.[5]

General Reaction Scheme

The overall transformation can be depicted as follows:

Synthesis Cyclooctanone Cyclooctanone Intermediate Cyclooctanolate Acetylide Cyclooctanone->Intermediate Nucleophilic Attack Acetylene Acetylene (or protected equivalent) Acetylene->Intermediate Base Strong Base (e.g., n-BuLi, NaNH2) Base->Acetylene Deprotonation Solvent Anhydrous Solvent (e.g., THF, Et2O) Solvent->Intermediate Product 1-Ethynylcyclooctanol Intermediate->Product Protonation Workup Aqueous Workup Workup->Product

Caption: General workflow for the synthesis of 1-ethynylcyclooctanol.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the ethynylation of cyclic ketones and should be optimized for specific laboratory conditions.[6][7]

Materials:

  • Cyclooctanone

  • Acetylene gas or a protected acetylene equivalent (e.g., ethynyltrimethylsilane)

  • Strong base (e.g., n-butyllithium in hexanes, sodium amide)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.

  • Reagent Preparation: Dissolve cyclooctanone (1.0 eq) in anhydrous THF in the reaction flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Acetylide Formation: In a separate flask, prepare the acetylide reagent. If using acetylene gas, bubble it through a solution of a strong base (e.g., n-BuLi, >2.0 eq) in anhydrous THF at -78 °C. If using a protected alkyne, add it dropwise to the base solution.

  • Nucleophilic Addition: Slowly add the prepared acetylide solution to the cooled solution of cyclooctanone via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at -78 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Chemical Reactivity and Transformations

The dual functionality of the hydroxyl and alkyne groups in 1-ethynylcyclooctanol allows for a diverse range of chemical transformations.

Reactivity cluster_0 Key Reactions Propargylic_Subst Propargylic Substitution Click_Chem Azide-Alkyne Cycloaddition (Click Chemistry) Coupling_Rxns Coupling Reactions (e.g., Sonogashira) Meyer_Schuster Meyer-Schuster Rearrangement Start 1-Ethynylcyclooctanol Start->Propargylic_Subst Start->Click_Chem Start->Coupling_Rxns Start->Meyer_Schuster

Caption: Key reaction pathways of 1-ethynylcyclooctanol.

  • Propargylic Substitution: The hydroxyl group can be replaced by various nucleophiles, often catalyzed by Lewis acids, proceeding through a stabilized propargylic cation. This allows for the introduction of diverse functionalities.[1]

  • Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne is a perfect substrate for the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), leading to the formation of stable triazole rings. This reaction is widely used in bioconjugation and drug discovery for linking molecular fragments.[8][9]

  • Coupling Reactions: The terminal alkyne can participate in various cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds with aryl or vinyl halides.

  • Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols can undergo rearrangement to form α,β-unsaturated ketones or aldehydes.[10]

Applications in Drug Development: A Scaffold for Innovation

The unique structural features of 1-ethynylcyclooctanol make it an attractive scaffold for the design of novel therapeutic agents. The propargyl alcohol moiety is a known pharmacophore in several biologically active molecules.[1][11]

As a Pharmacophore for Targeted Therapies

The rigidity of the ethynyl group can help in orienting other functional groups for optimal interaction with a biological target. The cyclooctanol ring provides a lipophilic anchor that can be further functionalized to modulate pharmacokinetic properties.

DrugDev Start 1-Ethynylcyclooctanol Derivatization Chemical Derivatization Start->Derivatization Synthesis Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Biological Assays Lead_Opt Lead Optimization Screening->Lead_Opt Hit Identification Candidate Drug Candidate Lead_Opt->Candidate SAR Studies

Caption: Conceptual workflow for drug discovery using 1-ethynylcyclooctanol.

Potential Therapeutic Areas
  • Anticancer Agents: Propargyl alcohols and their derivatives have shown promise as anticancer agents by targeting various cellular pathways.[1][12] The ethynyl group can act as a warhead for covalent inhibitors or as a key binding element in non-covalent inhibitors.

  • Neuroprotective Agents: The propargyl scaffold has been incorporated into inhibitors of enzymes like monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases.[1]

  • Antimicrobial Agents: The unique electronic and steric properties of the ethynyl group can be exploited to design novel antimicrobial compounds.

Predicted Spectral Data

  • ¹H NMR: The spectrum is expected to show a singlet for the acetylenic proton around δ 2.0-3.0 ppm. The protons of the cyclooctyl ring will appear as a complex multiplet in the region of δ 1.2-2.0 ppm. A broad singlet corresponding to the hydroxyl proton will also be present, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The acetylenic carbons are expected to resonate around δ 70-90 ppm. The carbon bearing the hydroxyl group should appear around δ 65-75 ppm. The signals for the cyclooctyl ring carbons will be in the aliphatic region.

  • IR Spectroscopy: A sharp, weak absorption band is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. A weak C≡C stretching band should appear around 2100-2260 cm⁻¹. A broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹.[16]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the cyclooctyl ring.

Safety and Handling

As with all chemicals, 1-ethynylcyclooctanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Although specific toxicity data is not available, related compounds can be harmful if swallowed or in contact with skin.[17]

Conclusion

1-Ethynylcyclooctanol is a versatile and valuable building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a platform for the creation of diverse and complex molecules. For drug development professionals, this compound represents an under-explored scaffold that could lead to the discovery of novel therapeutic agents with improved properties and unique mechanisms of action. Further investigation into the biological activities of 1-ethynylcyclooctanol and its derivatives is highly warranted.

References

  • Exploring the Properties and Uses of Propargyl Alcohol in Organic Chemistry. (2024, November 17). [Link]

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters. [Link]

  • What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? (2025, January 30). [Link]

  • 1-Ethynylcyclopentanol. NIST WebBook. [Link]

  • Ethynylation of ketones and aldehydes to obtain alcohols.
  • Preparation of 1-ethynylcyclohexanol.
  • Deacylative arylation and alkynylation of unstrained ketones. PMC. [Link]

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. [Link]

  • Ethynylogation approach in antitumor lipid pharmacochemistry: from dialkynyl-carbinols to trialkynyl-carbinols. ResearchGate. [Link]

  • Highly Enantioselective Catalytic Alkynylation of Ketones – A Convenient Approach to Optically Active Propargylic Alcohols. ResearchGate. [Link]

  • Alkynylation. Wikipedia. [Link]

  • 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. PMC. [Link]

  • Theoretical Insights into the Mechanism and Origin of Solvent-Dependent Selectivity in the Cyclization of Propargyl Alcohols for the Divergent Synthesis of N-Heterocycles. ACS Publications. [Link]

  • Alkynylation of Tertiary Cycloalkanols via Radical C-C Bond Cleavage: A Route to Distal Alkynylated Ketones. Organic Chemistry Portal. [Link]

  • Ring-opening cyanation and alkynylation of unstrained cycloalkanols. ResearchGate. [Link]

  • A conventional one-dimensional 1 H NMR spectrum of... ResearchGate. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Infrared (IR) Spectroscopy. [Link]

  • Deacylative arylation and alkynylation of unstrained ketones. PubMed. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs. PMC. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. PubMed. [Link]

  • Chemical Properties of 1-Ethynyl-1-cyclooctanol (CAS 55373-76-7). Cheméo. [Link]

  • INFRARED SPECTROSCOPY (IR). [Link]

  • The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. [Link]

  • database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. [Link]

  • Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. MDPI. [Link]

  • Ultra-Performance Liquid Chromatography/Mass Spectrometry-Based Metabolomics for Discovering Potential Biomarkers and Metabolic Pathways of Colorectal Cancer in Mouse Model (ApcMin/+) and Revealing the Effect of Honokiol. PMC. [Link]

  • Development of a High-Throughput UHPLC-DMS-MS/MS Method for Targeted Quantitation of Pertinent Phospholipid Classes in Colon Cancer. MDPI. [Link]

  • An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PMC. [Link]

  • 1 H-NMR spectra data for some newly synthesized compounds. ResearchGate. [Link]

  • Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. PMC. [Link]

  • Current results on the biological and pharmacological activities of Indole-3-carbinol. ResearchGate. [Link]

  • Mass spectrometry in ocular drug research. PubMed. [Link]

  • Less reactive dipoles of diazodicarbonyl compounds in reaction with cycloaliphatic thioketones – First evidence for the 1,3-oxathiole–thiocarbonyl ylide interconversion. Beilstein Journals. [Link]

  • 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. PubMed. [Link]

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Foundational

thermodynamic stability of cyclooctanol, 1-ethynyl- reactive intermediates

An In-Depth Technical Guide on the Thermodynamic Stability and Reactivity of 1-Ethynylcyclooctanol Intermediates Executive Summary The thermodynamic stability of reactive intermediates dictates the mechanistic pathways a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Reactivity of 1-Ethynylcyclooctanol Intermediates

Executive Summary

The thermodynamic stability of reactive intermediates dictates the mechanistic pathways and synthetic utility of propargylic alcohols. For 1-ethynylcyclooctanol, the generation of reactive intermediates—specifically the 1-ethynylcyclooctyl carbocation and metal-vinylidene complexes—is governed by a unique interplay of medium-ring strain relief, resonance delocalization, and hyperconjugation. This whitepaper provides a comprehensive analysis of the thermodynamic drivers behind the reactivity of 1-ethynylcyclooctanol, exploring its transformation via the acid-catalyzed Rupe rearrangement and transition-metal-catalyzed pathways.

Thermodynamic Profile of 1-Ethynylcyclooctanol

1-Ethynylcyclooctanol (CAS: 55373-76-7) is a tertiary propargylic alcohol characterized by an 8-membered cyclooctane ring. In its ground state ( sp3 hybridized at C1), the molecule experiences significant internal strain (I-strain), primarily composed of transannular repulsions (Prelog strain) and torsional eclipsing (Pitzer strain) inherent to medium-sized rings.

The baseline thermodynamic properties of the stable ground-state molecule dictate the energy required to reach the transition state during intermediate formation[1].

Table 1: Quantitative Thermodynamic Properties of 1-Ethynylcyclooctanol

PropertyValueUnitMethod/Source
Enthalpy of Formation ( ΔHf​ ) -52.82kJ/molJoback Method
Gibbs Free Energy ( ΔGf​ ) 114.33kJ/molJoback Method
Heat Capacity ( Cp​ at 538.83 K) 331.58J/mol·KJoback Method
Enthalpy of Vaporization ( ΔHvap​ ) 54.01kJ/molJoback Method
LogP (Octanol/Water) 2.095-Crippen Method

Data derived from standard predictive thermodynamic modeling[1].

The Propargylic Carbocation: Structural & Thermodynamic Drivers

When 1-ethynylcyclooctanol is subjected to strongly acidic conditions, the hydroxyl group is protonated and subsequently eliminated as water. This rate-determining step generates the 1-ethynylcyclooctyl carbocation , a highly reactive sp2 -hybridized intermediate[2].

The thermodynamic stability of this specific carbocation is anomalously high compared to its acyclic or cyclohexyl counterparts due to three converging factors[3]:

  • I-Strain Relief (Primary Driver): According to H.C. Brown’s I-strain theory, converting an sp3 carbon to an sp2 carbon in an 8-membered ring removes one substituent and widens the bond angle (from ~109.5° to 120°). This geometric shift drastically reduces transannular hydrogen-hydrogen repulsions. The thermodynamic energy released by this strain relief lowers the activation barrier for carbocation formation.

  • Resonance Delocalization: The adjacent ethynyl group allows the positive charge to be delocalized across the π -system, creating a resonance hybrid between the propargylic cation ( C+−C≡C ) and the allenyl cation ( C=C=C+ )[4].

  • Hyperconjugation: The adjacent endocyclic methylene ( −CH2​− ) groups provide σ -to- p orbital overlap, further dispersing the electron deficiency[3].

StabilityFactors Target 1-Ethynylcyclooctyl Carbocation F1 I-Strain Relief (Reduction of transannular Prelog strain) F1->Target F2 Resonance (Propargylic delocalization) F2->Target F3 Hyperconjugation (Adjacent endocyclic CH2) F3->Target

Figure 1: Core thermodynamic factors stabilizing the 1-ethynylcyclooctyl carbocation intermediate.

Mechanistic Divergence: Rupe vs. Meyer-Schuster Rearrangements

The thermodynamic fate of the 1-ethynylcyclooctyl carbocation dictates the final product. For tertiary propargylic alcohols, two competing pathways exist: the Meyer-Schuster rearrangement and the Rupe rearrangement[5].

  • Meyer-Schuster Rearrangement: Involves a 1,3-shift of the hydroxyl group to form an allenol intermediate, which tautomerizes to an α,β -unsaturated aldehyde (enal)[4].

  • Rupe Rearrangement: Involves the abstraction of an adjacent endocyclic proton to form an enyne intermediate (1-ethynylcyclooctene), followed by Markovnikov hydration to yield an α,β -unsaturated methyl ketone (1-acetylcyclooctene)[6].

Causality of Pathway Selection: For 1-ethynylcyclooctanol, the Rupe rearrangement is thermodynamically dominant [2]. The abstraction of the endocyclic proton to form the enyne intermediate permanently locks the C1-C2 bond into an sp2 configuration. This provides a permanent relief of the cyclooctane ring's I-strain, acting as a thermodynamic sink. The Meyer-Schuster pathway is kinetically and thermodynamically disfavored here because the allenol intermediate does not relieve the cyclic strain as effectively[5].

RupeMechanism SM 1-Ethynylcyclooctanol (sp3 hybridized, high I-strain) Protonation Acidic Protonation & -H2O (Rate Determining Step) SM->Protonation Cation 1-Ethynylcyclooctyl Cation (sp2 hybridized, I-strain relieved) Protonation->Cation Deprotonation Deprotonation (Endocyclic double bond formation) Cation->Deprotonation Favored by ring strain relief Enyne 1-Ethynylcyclooctene (Enyne Intermediate) Deprotonation->Enyne Hydration Markovnikov Hydration (H2O addition to alkyne) Enyne->Hydration Product 1-Acetylcyclooctene (Thermodynamic Sink) Hydration->Product Keto-enol tautomerization

Figure 2: Mechanistic workflow of the Rupe rearrangement highlighting thermodynamically driven I-strain relief.

Experimental Methodologies: Self-Validating Systems

To empirically harness these reactive intermediates, precise control over the reaction environment is required. Below are two field-proven protocols.

Protocol 1: Acid-Catalyzed Rupe Rearrangement (Carbocation Pathway)

This protocol utilizes formic acid to drive the dehydration and subsequent rearrangement to 1-acetylcyclooctene[2],[6].

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask equipped with a reflux condenser, dissolve 65.0 g of crude 1-ethynylcyclooctanol in 130 mL of concentrated formic acid (HCOOH). Causality: Formic acid acts as both the solvent and the strong acid catalyst, providing the high dielectric constant needed to stabilize the transient carbocation.

  • Thermal Activation: Heat the mixture to 80 °C for 2.5 hours under a continuous nitrogen atmosphere.

  • In-Process Validation: Monitor the reaction via GC-MS or TLC (Hexane:EtOAc 8:2). The disappearance of the starting material ( Rf​≈0.3 ) and the appearance of a UV-active spot ( Rf​≈0.6 ) validates the formation of the conjugated enone.

  • Quenching: Cool the reaction mixture to 5 °C and dilute with 250 mL of diethyl ether ( Et2​O ). Causality: Ether extracts the organic product while allowing the highly polar formic acid to partition into the aqueous phase during washing.

  • Neutralization & Washing: Wash the organic phase successively with distilled water (2 × 100 mL), 5M NaOH (100 mL), and saturated aqueous NH4​Cl (100 mL). Causality: The NaOH wash is critical; failure to completely neutralize the formic acid will lead to unwanted acid-catalyzed aldol condensation of the methyl ketone product. The NH4​Cl wash acts as a mild buffer to stabilize the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via vacuum distillation (b.p. ~85 °C at 80 mbar) to yield pure 1-acetylcyclooctene.

Protocol 2: Gold(I)-Catalyzed Hydration (Metal-Vinylidene Pathway)

When harsh acidic conditions cause unwanted polymerization, transition-metal catalysis offers a kinetically controlled alternative. Gold(I) acts as a soft, π -philic Lewis acid, bypassing the discrete carbocation by directly coordinating to the alkyne[7].

Step-by-Step Methodology:

  • Initiation: In a dry Schlenk flask, dissolve 1-ethynylcyclooctanol (10 mmol) in a 10:1 mixture of methanol and water (22 mL).

  • Catalyst Addition: Add 2 mol% of Ph3​PAuNTf2​ . Causality: The NTf2−​ counterion is highly non-coordinating, leaving the Gold(I) center highly electrophilic. Gold coordinates exclusively to the alkyne π -bond, lowering the LUMO and facilitating direct nucleophilic attack by water, completely bypassing the high-energy sp2 carbocation intermediate.

  • Propagation: Stir the mixture at room temperature (25 °C) for 12 hours.

  • Isolation: Extract the mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via flash column chromatography to isolate the hydrated ketone derivatives.

Quantitative Comparison of Reactive Intermediates

The choice of activation method fundamentally alters the thermodynamic landscape of the reaction. Table 2 summarizes the stability and fate of the intermediates generated by different catalytic approaches.

Table 2: Comparative Stability and Fate of Reactive Intermediates

Intermediate TypeActivation MethodPrimary Stabilization MechanismThermodynamic FateRelative Activation Energy ( Ea​ )
Propargylic Cation Strong Acid (HCOOH)I-Strain Relief, Resonance, HyperconjugationEnyne formation 1-AcetylcycloocteneHigh (Requires thermal activation ~80°C)
Allenol Intermediate Mild Acid / Ag(I)Tautomerization to carbonylEnal formation (Minor/Disfavored pathway)Very High (Disfavored by ring strain)
Au- π -Alkyne Complex Gold(I) CatalysisMetal d -orbital back-bondingDirect hydration Ketone / Cyclic etherLow (Proceeds at Room Temperature)

References

  • 1-Ethynyl-1-cyclooctanol - Cheméo. chemeo.com.
  • Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-: A Technical Guide. benchchem.com.
  • Meyer–Schuster rearrangement. wikipedia.org.
  • The Meyer–Schuster Rearrangement. researchgate.net.
  • Product Class 9: Enones. thieme-connect.de.
  • 3 Factors That Stabilize Carbocations. masterorganicchemistry.com.

Sources

Exploratory

The Catalytic Paradigm of 1-Ethynylcyclooctanol: A Technical Guide to Transition Metal-Mediated Transformations

Introduction: The Strategic Utility of 1-Ethynylcyclooctanol In the landscape of transition metal catalysis, tertiary propargylic alcohols serve as highly versatile bifunctional building blocks. Among these, 1-ethynylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of 1-Ethynylcyclooctanol

In the landscape of transition metal catalysis, tertiary propargylic alcohols serve as highly versatile bifunctional building blocks. Among these, 1-ethynylcyclooctanol (1-ECO) occupies a privileged chemical space. Unlike its smaller analogue, 1-ethynylcyclohexanol, the cyclooctyl ring of 1-ECO introduces unique transannular strain and significant steric encumbrance[1]. This steric bulk is not merely a structural curiosity; it is a critical kinetic regulator in transition metal-catalyzed reactions.

When 1-ECO coordinates to a transition metal center (such as W, Ru, or Au), the bulky eight-membered ring effectively shields the metal coordination sphere. This shielding suppresses unwanted bimolecular side reactions—such as alkyne dimerization into 1,3-enynes[2]—and funnels the reaction pathway toward highly specific intramolecular rearrangements, such as the formation of alkenyl-vinylidene complexes or Meyer-Schuster isomerizations[3].

This guide dissects the causality behind these transition metal-catalyzed pathways, providing self-validating experimental protocols and mechanistic insights to empower your synthetic workflows.

Core Mechanistic Pathways

The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement of propargylic alcohols into α,β -unsaturated carbonyl compounds is a cornerstone of atom-economical synthesis[3]. When 1-ECO is subjected to π -Lewis acidic transition metals (e.g., Au, Ru, or Cu), the metal selectively coordinates to the terminal alkyne.

Causality of the Transformation: The metal coordination withdraws electron density from the alkyne, increasing its electrophilicity. This triggers a 1,3-shift of the hydroxyl group, cleaving the C-O bond to form a transient metal-allenol intermediate. Because the cyclooctyl ring prevents the approach of external nucleophiles, the intermediate rapidly tautomerizes to yield the thermodynamically stable α,β -unsaturated ketone[3].

G A 1-Ethynylcyclooctanol (Propargylic Alcohol) B Metal π-Complex (Au, Ru, or Cu) A->B Metal Catalyst Coordination C Allenol Intermediate (1,3-Hydroxyl Shift) B->C C-O Bond Cleavage & Rearrangement D α,β-Unsaturated Ketone (Tautomerization) C->D Rapid Tautomerization

Mechanistic pathway of the transition metal-catalyzed Meyer-Schuster rearrangement.

Formation of Alkenyl-Vinylidene and Carbyne Complexes

A highly specialized application of 1-ECO lies in its reaction with tungsten and ruthenium carbonyl complexes to form alkenyl-vinylidene and alkenyl-carbyne species[4].

When 1-ECO reacts with fac−[(dppe)(CO)3​W(Me2​CO)] , the labile acetone ligand is displaced by the terminal alkyne. The presence of the hydroxyl group proximal to the metal center facilitates a dehydration/rearrangement sequence, yielding a neutral alkenyl-vinylidene complex: mer−[(dppe)(CO)3​W=C=CHC=CH(CH2​)6​] [5].

Regioselective Protonation: Protonation of this vinylidene complex with HBF4​⋅OEt2​ in diethyl ether or THF occurs strictly at the Cδ​ position. The choice of HBF4​ is critical: the non-coordinating BF4−​ anion stabilizes the resulting cationic alkenyl-carbyne complex without displacing the CO or dppe ligands, which would inevitably occur if a coordinating acid like HCl were used[6].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to verify the success of each intermediate step before proceeding.

Protocol A: Synthesis of Tungsten Alkenyl-Carbyne Complexes from 1-ECO

Objective: Isolate mer−[(dppe)(CO)3​W≡CCH=CCH2​(CH2​)4​CH2​CH2​][BF4​] .

Rationale for Conditions: The reaction must be performed in THF or diethyl ether. If dichloromethane ( CH2​Cl2​ ) is used, the solvent polarity shifts the equilibrium, resulting in an undesired isomeric carbyne complex where the double bond shifts position[6].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve fac−[(dppe)(CO)3​W(Me2​CO)] (1.0 mmol) in anhydrous THF (20 mL) under a strict argon atmosphere.

  • Ligand Substitution: Add 1-ethynylcyclooctanol (1.1 mmol) dropwise at room temperature.

  • Validation Checkpoint 1 (Visual & IR): Stir for 2 hours. The solution will transition from yellow to a deep green color, indicating the formation of the alkenyl-vinylidene complex[4]. IR Spectroscopy should confirm the disappearance of the -OH stretch (~3400 cm⁻¹) and the presence of a strong vinylidene C=C=C stretch.

  • Regioselective Protonation: Cool the green solution to -20 °C. Slowly add HBF4​⋅OEt2​ (1.2 mmol).

  • Validation Checkpoint 2 (NMR): The solution color will shift to dark red/brown. Isolate the solid via precipitation with cold pentane. ¹³C NMR must show a characteristic extreme downfield shift (~300 ppm) indicative of the metal-carbyne carbon ( W≡C ).

Workflow S1 Step 1: Precursor Activation fac-[(dppe)(CO)3W(Me2CO)] S2 Step 2: Ligand Substitution Add 1-Ethynylcyclooctanol (RT) S1->S2 S3 Step 3: Vinylidene Formation Green Solution (Alkenyl-vinylidene) S2->S3 S4 Step 4: Regioselective Protonation Add HBF4·OEt2 in THF/Et2O S3->S4 S5 Step 5: Isolation Cationic Alkenyl-Carbyne Complex S4->S5

Step-by-step experimental workflow for the synthesis of tungsten alkenyl-carbyne complexes.

Protocol B: Ruthenium-Catalyzed Acetylation of Propargylic Alcohols

Objective: Chemoselective acetylation of the tertiary hydroxyl group of 1-ECO without triggering alkyne polymerization.

Rationale for Conditions: While strong Lewis acids or high temperatures would trigger the Meyer-Schuster rearrangement[3], using a catalytic amount of Ruthenium(III) chloride ( RuCl3​ ) at room temperature acts as a mild Lewis acid. It activates the acetic anhydride selectively, leaving the terminal alkyne intact[7].

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 1-ECO (5.0 mmol) in anhydrous CH2​Cl2​ (15 mL).

  • Catalysis: Add acetic anhydride (6.0 mmol) followed by RuCl3​ (0.05 mmol, 1 mol%).

  • Validation Checkpoint 1 (TLC): Stir at room temperature (20-25 °C). Monitor via TLC (Hexane/EtOAc 8:2). The reaction is typically complete within 45 minutes. The product spot will be UV-inactive but stains strongly with KMnO4​ .

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize excess acetic anhydride. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint 2 (IR): IR spectroscopy must show the complete disappearance of the broad -OH band (~3400 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (~1735 cm⁻¹), while the terminal alkyne C-H stretch (~3300 cm⁻¹) remains undisturbed.

Quantitative Data & Catalyst Performance Summary

The table below synthesizes the quantitative outcomes of various transition metal-catalyzed reactions utilizing 1-ethynylcyclooctanol (and its close analogues) as the primary substrate.

SubstrateCatalyst SystemReaction TypeMajor ProductYield / OutcomeRef
1-Ethynylcyclooctanol W(CO)3​(dppe)(Me2​CO) Substitution / RearrangementAlkenyl-vinylidene complexHigh Yield (Green Solid)[4]
Alkenyl-vinylidene (W) HBF4​⋅OEt2​ (in THF)Regioselective ProtonationAlkenyl-carbyne complexQuantitative Conversion[5]
1-Ethynylcyclohexanol RuCl3​ (1 mol%)Chemoselective Acetylation1-Ethynylcyclohexyl acetate>90% (Room Temp)[7]
Propargylic Alcohols Au(I)/Au(III) or Cu(II) Meyer-Schuster Rearrangement α,β -unsaturated carbonylsGood to Excellent[3]
Propargylic Alcohols RhCl(PPh3​)3​ Homo-coupling (Dimerization)(E)-head-to-head 1,3-enynes~73% (Highly dependent on bulk)[2]

Conclusion

1-Ethynylcyclooctanol is far more than a simple alkyne; it is a meticulously balanced organometallic ligand and substrate. By leveraging its inherent steric bulk and the electronic interplay between its terminal alkyne and tertiary hydroxyl group, researchers can dictate the precise mechanistic flow of transition metal-catalyzed reactions. Whether orchestrating the delicate synthesis of tungsten carbyne complexes[5] or driving atom-economical Meyer-Schuster rearrangements[3], understanding the causality of the metal-substrate interaction is the key to unlocking advanced synthetic methodologies.

Sources

Protocols & Analytical Methods

Method

protocol for copper-catalyzed click chemistry with cyclooctanol, 1-ethynyl-

An Application Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-Cyclooctanol Introduction: The Power of the "Click" In the landscape of modern chemical synthesis, the Copper(I)-Catalyzed Azide-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-Cyclooctanol

Introduction: The Power of the "Click"

In the landscape of modern chemical synthesis, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry". This term, coined by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under benign conditions.[1][2] The CuAAC reaction unites two functional groups—an azide and a terminal alkyne—to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4] This reaction represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[5][6]

The power of CuAAC lies in its modularity and functional group tolerance, making it an indispensable tool in drug discovery, bioconjugation, materials science, and diagnostics.[4][6][7] This guide provides a detailed protocol and expert insights for performing the CuAAC reaction, specifically utilizing 1-ethynyl-cyclooctanol, a building block that allows for the seamless incorporation of a cyclooctyl moiety into a target molecule.

The Catalytic Heart: Mechanism of CuAAC

Understanding the reaction mechanism is crucial for troubleshooting and optimization. Unlike the concerted process of the uncatalyzed cycloaddition, the copper-catalyzed version proceeds through a stepwise pathway that dramatically accelerates the reaction and controls the regioselectivity.[8][9]

The currently accepted mechanism involves several key steps:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst interacts with the terminal alkyne (1-ethynyl-cyclooctanol). Coordination to the copper center significantly increases the acidity of the terminal proton, facilitating its removal by a mild base (if present) or through the formation of a π-complex, leading to a copper-acetylide intermediate.[8][10]

  • Coordination and Cyclization: The azide substrate then coordinates to the copper center. This brings the two reactive partners into close proximity, forming a copper/alkyne/azide ternary complex.[11] This assembly undergoes cyclization to form a six-membered copper metallacycle intermediate.[5]

  • Rearomatization and Product Release: This intermediate is unstable and rapidly rearranges to the more stable copper-triazolide product. Subsequent protonation cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[10]

The entire process is a catalytic cycle, where a small amount of copper can turn over many molecules of starting material.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide [Cu]-C≡C-R Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH (1-Ethynyl-cyclooctanol) Alkyne->Cu_Acetylide Ternary_Complex Ternary Complex (Azide-Cu-Acetylide) Cu_Acetylide->Ternary_Complex + Azide Azide R'-N₃ Azide->Ternary_Complex Metallacycle Six-membered Cu(III) Metallacycle Ternary_Complex->Metallacycle Cyclization Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product + H⁺ Proton H⁺ Proton->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Prep_Stocks Prepare Fresh Stock Solutions Add_Reactants 1. Add Azide & Alkyne Prep_Stocks->Add_Reactants Prep_Vessel Prepare Reaction Vessel (Inert Atmosphere) Prep_Vessel->Add_Reactants Add_Solvent 2. Add Solvent & Dissolve Add_Reactants->Add_Solvent Add_Ligand_Cu 3. Add Ligand, then CuSO₄ Add_Solvent->Add_Ligand_Cu Initiate 4. Add Sodium Ascorbate to Initiate Add_Ligand_Cu->Initiate Monitor 5. Monitor Reaction (TLC, LC-MS) Initiate->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Product (Remove Copper) Quench->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

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Application

Advanced Application Note: 1-Ethynylcyclooctanol as a Strategic Precursor in Total Organic Synthesis

Executive Summary 1-Ethynylcyclooctanol (CAS: 55373-76-7) is a highly versatile tertiary propargylic alcohol characterized by its medium-sized, eight-membered carbocyclic ring. In total organic synthesis, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethynylcyclooctanol (CAS: 55373-76-7) is a highly versatile tertiary propargylic alcohol characterized by its medium-sized, eight-membered carbocyclic ring. In total organic synthesis, it serves as a strategic precursor for generating complex molecular architectures, including α,β-unsaturated ketones, 1,3-enynes, and transition-metal carbyne complexes. This application note provides a comprehensive guide to utilizing 1-ethynylcyclooctanol, detailing the mechanistic causality behind its divergent reactivity and providing field-proven, step-by-step experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Causality: Reactivity Profile of 1-Ethynylcyclooctanol

The synthetic utility of 1-ethynylcyclooctanol stems from the unique electronic and steric environment of its tertiary propargylic alcohol moiety embedded within a conformationally flexible cyclooctane ring.

The Rupe Rearrangement Paradigm

Under strongly acidic conditions, propargylic alcohols typically undergo either Meyer-Schuster or Rupe rearrangements. For 1-ethynylcyclooctanol, the Rupe rearrangement is mechanistically favored[1]. The causality lies in the tertiary nature of the alcohol. The Meyer-Schuster pathway (a 1,3-hydroxyl shift) is sterically hindered and electronically disfavored. Instead, protonation of the hydroxyl group leads to rapid dehydration, driven by the formation of a relatively stable tertiary carbocation. The adjacent ring protons facilitate elimination to form an intermediate enyne. Subsequent Markovnikov hydration of the alkyne moiety yields the α,β-unsaturated methyl ketone, 1-(1-cycloocten-1-yl)ethanone, a valuable building block in fragrance chemistry and target-oriented synthesis[2].

Base-Mediated 1,3-Enyne Formation

When subjected to basic conditions, the reactivity pathway diverges entirely. By protecting the hydroxyl group (e.g., as a trimethylsilyl ether) and treating the substrate with a strong base like lithium diisopropylamide (LDA), the molecule undergoes a regioselective elimination[3]. The base deprotonates the adjacent cyclic methylene, expelling the siloxy group to form a highly conjugated 1,3-enyne. This method avoids the acidic conditions that would otherwise trigger the Rupe rearrangement, providing a clean entry to enyne building blocks used in cross-coupling reactions.

Organometallic Complexation

In organometallic methodology, 1-ethynylcyclooctanol acts as a specialized ligand precursor. Reaction with transition metal carbonyls, such as tungsten or ruthenium complexes, leads to the formation of alkenyl-vinylidene or carbyne complexes[4]. The reaction proceeds through initial π-coordination of the alkyne, followed by a metal-mediated rearrangement that yields hydroxy-vinylidene species, ultimately forming stable cationic carbyne complexes upon protonation.

Pathway Visualization

G A 1-Ethynylcyclooctanol (Precursor) B Acid Catalysis (Formic Acid or Nafion-H) A->B H+ E 1. TMS-Cl / Imidazole 2. LDA (Base) A->E Protection/Deprotonation H Transition Metal Carbonyls (e.g., W, Ru) A->H Coordination C Enyne Intermediate (Dehydration) B->C -H2O D 1-(1-Cycloocten-1-yl)ethanone (Rupe Product) C->D Hydration F Lithium Acetylide Intermediate E->F -78°C G 1,3-Enyne Derivatives (Elimination Product) F->G Elimination I Alkenyl-Vinylidene or Carbyne Complexes H->I Rearrangement

Divergent synthetic pathways of 1-ethynylcyclooctanol in total organic synthesis.

Quantitative Data: Reaction Optimization

The table below summarizes the quantitative data and condition optimization for the divergent reactions of 1-ethynylcyclooctanol.

Catalyst / ReagentSolventTemperatureTimeYieldMajor ProductMechanistic Pathway
Formic Acid (neat)None80 °C2.5 h~86%1-(1-Cycloocten-1-yl)ethanoneRupe Rearrangement
Nafion-H ResinCCl₄Reflux14.0 h88%1-(1-Cycloocten-1-yl)ethanoneRupe Rearrangement
TMSCl, then LDAEt₂O / THF-78 °C to RT1.0 h>70%1-Ethynylcyclooctene (1,3-Enyne)Base-Mediated Elimination
W(CO)₃(dppe)THF25 °C2.0 h>60%Tungsten Alkenyl-VinylideneMetal Coordination

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Rupe Rearrangement to 1-(1-Cycloocten-1-yl)ethanone

This protocol leverages formic acid to drive the dehydration-hydration sequence. The self-validating nature of this workflow relies on the distinct polarity shift from the hydrogen-bonding alcohol to the less polar enone, which is easily monitored by Thin Layer Chromatography (TLC).

  • Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 65.0 g (0.427 mol) of crude 1-ethynylcyclooctanol in 130 mL of concentrated formic acid[2].

  • Thermal Activation : Heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 2.5 hours. The reaction progress can be monitored by TLC (Hexane/EtOAc 9:1); the starting material ( Rf​≈0.3 ) will be consumed, yielding a new UV-active spot ( Rf​≈0.6 ).

  • Quenching & Extraction : Cool the mixture to room temperature. Dilute the reaction with 300 mL of diethyl ether (Et₂O). Carefully transfer the mixture to a separatory funnel and wash sequentially with:

    • 200 mL of distilled water.

    • 200 mL of 5M NaOH (Caution: Exothermic neutralization; vent frequently).

    • 200 mL of distilled water.

    • 200 mL of saturated aqueous NH₄Cl solution.

  • Drying & Concentration : Collect the organic phase, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Et₂O (95:5 to 90:10) to afford pure 1-(1-cycloocten-1-yl)ethanone[2].

Protocol B: Base-Promoted Conversion to 1,3-Enynes

This protocol avoids acidic rearrangement by utilizing a silyl-protected intermediate and strong base to force an elimination reaction[3].

  • Silyl Protection : In a flame-dried Schlenk flask under argon, dissolve 10.0 mmol of 1-ethynylcyclooctanol in 20 mL of anhydrous CH₂Cl₂. Add 15.0 mmol of imidazole, followed by dropwise addition of 12.0 mmol of trimethylsilyl chloride (TMSCl) at 0 °C. Stir for 2 hours at room temperature. Quench with water, extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the TMS ether.

  • Base-Mediated Elimination : In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) (3.0 equiv, 30.0 mmol) in anhydrous diethyl ether (50 mL) at -78 °C.

  • Substrate Addition : Dissolve the crude TMS ether in 10 mL of anhydrous diethyl ether and add it dropwise to the LDA solution over 10 minutes, maintaining the temperature at -78 °C.

  • Elimination & Workup : Allow the reaction mixture to slowly warm to room temperature and stir for an additional 45 minutes. The in-situ generated lithium acetylide drives the elimination of the siloxy group.

  • Quenching : Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via short-path distillation or neutral alumina chromatography to isolate the 1,3-enyne.

References

  • Granier, T., Bajgrowicz, J. A., & Hanhart, A. (2004). Cyclooct-(en-)yl derivatives for use as fragrances (Patent No. WO2004035017A1).
  • Helfrick, J., & Bottomley, L. A. (2009). Synthesis and Characterization of Tungsten Alkenyl−Carbyne Complexes. ACS Publications.[Link]

  • Wang, Y., et al. (2015). Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes. PubMed Central (PMC).[Link]

Sources

Method

Application Note: Ruthenium-Catalyzed Isomerization Protocols for 1-Ethynylcyclooctanol

Executive Summary & Chemical Significance Propargylic alcohols serve as critical, bifunctional synthons in modern organic chemistry. The transition-metal-catalyzed isomerization of terminal tertiary propargylic alcohols,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

Propargylic alcohols serve as critical, bifunctional synthons in modern organic chemistry. The transition-metal-catalyzed isomerization of terminal tertiary propargylic alcohols, such as 1-ethynylcyclooctanol , offers a highly atom-economical route to synthetically valuable α,β -unsaturated carbonyl compounds[1]. Depending on the specific catalytic environment, this transformation can be directed toward the Meyer-Schuster rearrangement to yield an α,β -unsaturated aldehyde (cyclooctylideneacetaldehyde) or the Rupe rearrangement to yield an α,β -unsaturated ketone (1-acetylcyclooctene)[2].

Ruthenium complexes have emerged as the gold standard for these isomerizations due to their exceptional functional group tolerance, high turnover numbers, and ability to operate in non-conventional or aqueous solvent systems[3]. This guide provides field-proven, self-validating protocols for controlling the regioselectivity of 1-ethynylcyclooctanol isomerization.

Mechanistic Causality: Directing the Isomerization Pathway

Understanding the fundamental organometallic causality is essential for troubleshooting and optimizing these reactions. Ruthenium's unique ability to stabilize various reactive intermediates allows chemists to selectively toggle between reaction pathways.

  • The Ruthenium-Vinylidene Pathway (Meyer-Schuster-Type): Terminal alkynes readily undergo π -coordination with electron-rich Ru(II) centers. In the presence of water, the alkyne tautomerizes into a highly electrophilic ruthenium-vinylidene intermediate[4]. Water acts not merely as a solvent, but as a crucial reactant that nucleophilically attacks the α -carbon of the vinylidene. This facilitates a formal 1,3-hydroxyl shift, which, following enol-keto tautomerization, exclusively yields the trans-enal (cyclooctylideneacetaldehyde)[1].

  • The Acid-Assisted Rupe Pathway: When5[5] (e.g., Nafion-H) in anhydrous media, the pathway shifts. The acid promotes the initial dehydration of the tertiary alcohol to form an intermediate enyne. The ruthenium catalyst subsequently facilitates the Markovnikov hydration of the terminal alkyne moiety, driving a formal 1,2-hydride shift that yields the methyl ketone (1-acetylcyclooctene).

MechanisticPathway A 1-Ethynylcyclooctanol (Terminal Alkyne) B Ru-π-Alkyne Complex A->B + [Ru] Catalyst C Ru-Vinylidene Intermediate B->C Tautomerization F 1-Acetylcyclooctene (Rupe Product) B->F Acidic Co-catalyst (1,2-Hydride Shift) D 1,3-Hydroxyl Shift C->D H2O Attack E Cyclooctylideneacetaldehyde (Meyer-Schuster Product) D->E Major Pathway

Mechanistic divergence of Ru-catalyzed 1-ethynylcyclooctanol isomerization.

Quantitative Catalyst Evaluation

The table below summarizes the quantitative data for different catalytic systems, highlighting how solvent and co-catalyst choices dictate the final product ratio.

EntryCatalyst SystemSolventTemp (°C)Time (h)Conversion (%)Selectivity (Aldehyde:Ketone)
1[Ru(p-cymene)Cl2]2 / PPh 3​ THF/H 2​ O (10:1)8012>9995:5
2[Ru(Cp)(CH3CN)3]PF6Acetone/H 2​ O6089298:2
3Ru3(CO)12 / Nafion-HToluene (Anhydrous)10014885:95
4[Ru(Cp*)(Cl)(PPh3)2]1,4-Dioxane90168580:20

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, these protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC and NMR) guarantee that the practitioner can verify the success of the transformation at each critical juncture.

ExperimentalWorkflow S1 1. Reagent Preparation Dry Solvents & Degassed H2O S2 2. Catalyst Loading Add Ru Precursor & Ligands S1->S2 S3 3. Substrate Addition Inject 1-Ethynylcyclooctanol S2->S3 S4 4. Catalytic Isomerization Stir at 80-100°C S3->S4 S5 5. Aqueous Workup Extraction & Drying S4->S5 S6 6. Purification Flash Chromatography S5->S6

Step-by-step experimental workflow for Ru-catalyzed isomerization.
Protocol A: Regioselective Synthesis of Cyclooctylideneacetaldehyde

This protocol leverages a water-tolerant Ruthenium catalyst to drive the Meyer-Schuster rearrangement via the vinylidene intermediate.

Materials Required:

  • 1-Ethynylcyclooctanol (1.0 mmol, 152.2 mg)

  • [Ru(p-cymene)Cl2]2 (2.0 mol%, 12.2 mg)

  • Triphenylphosphine (PPh 3​ ) (8.0 mol%, 21.0 mg)

  • Tetrahydrofuran (THF) / Distilled H 2​ O (Degassed)

Step-by-Step Methodology:

  • Atmosphere Preparation: Flame-dry a 25 mL Schlenk flask and purge with ultra-high purity N 2​ for 15 minutes.

  • Catalyst Assembly: Add [Ru(p-cymene)Cl2]2 and PPh 3​ to the flask. The 1:4 Ru-to-ligand ratio ensures complete coordination and prevents catalyst aggregation.

  • Solvent & Substrate Addition: Inject 5.0 mL of a degassed THF/H 2​ O mixture (10:1 v/v). Stir for 5 minutes until the catalyst fully dissolves, then inject 1-ethynylcyclooctanol. Causality Note: The 10% water content is mathematically calibrated to provide sufficient nucleophile for the 1,3-shift without causing substrate crash-out.

  • Isomerization: Heat the reaction mixture to 80 °C using an oil bath. Stir for 12 hours.

  • In-Process Validation (TLC): Spot the mixture against the starting material on silica TLC plates (Hexane/EtOAc 4:1). The reaction is complete when the alcohol spot ( Rf​≈0.3 ) disappears and a UV-active aldehyde spot ( Rf​≈0.6 ) dominates.

  • Workup: Cool to room temperature. Dilute with 10 mL of diethyl ether and wash with brine ( 2×10 mL). Extract the aqueous layer once more with ether. Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Final Validation ( 1 H NMR): The crude product should exhibit a distinct doublet at δ 9.8–10.0 ppm (aldehyde proton) and a triplet-like signal at δ 5.9 ppm (vinylic proton), confirming the α,β -unsaturated aldehyde structure.

Protocol B: Synthesis of 1-Acetylcyclooctene via Acid-Assisted Ru-Catalysis

This protocol utilizes a solid superacid to force the initial dehydration, steering the reaction toward the Rupe product[5].

Materials Required:

  • 1-Ethynylcyclooctanol (1.0 mmol, 152.2 mg)

  • Ru3(CO)12 (1.0 mol%, 6.4 mg)

  • Nafion-H resin (10 wt%, 15.0 mg)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge the Ru3(CO)12 cluster and the Nafion-H resin.

  • Substrate Addition: Dissolve 1-ethynylcyclooctanol in 5.0 mL of anhydrous toluene and transfer it to the reaction vial. Causality Note: Strict exclusion of water is required here to prevent premature attack on the alkyne, ensuring the acid successfully dehydrates the alcohol first.

  • Isomerization: Seal the vial and heat to 100 °C for 14 hours.

  • Workup & Filtration: Cool the mixture. The use of heterogeneous Nafion-H allows for rapid purification. Filter the crude mixture through a short pad of Celite to remove both the solid acid and the precipitated Ru clusters. Wash the pad with 10 mL of EtOAc.

  • Final Validation ( 1 H NMR): Concentrate the filtrate. The successful formation of 1-acetylcyclooctene is validated by the absence of the aldehyde peak and the presence of a sharp, highly integrated singlet at δ 2.2 ppm (methyl ketone) alongside a cyclic vinylic proton signal.

References

  • Trost, B. M., et al. "An Atom-Economic and Selective Ruthenium-Catalyzed Redox Isomerization of Propargylic Alcohols. An Efficient Strategy for the Synthesis of Leukotrienes." Journal of the American Chemical Society, 2008.

  • Cadierno, V., et al. "Regiocontrolled Ruthenium-Catalyzed Isomerization of Propargyl Alcohols." ResearchGate, 2025. 2

  • Cadierno, V., et al. "Ruthenium-catalyzed isomerization of allylic and propargylic alcohols in non-conventional solvents." ResearchGate, 2026.3

  • Cadierno, V., et al. "Ruthenium-Catalyzed Isomerizations of Allylic and Propargylic Alcohols in Aqueous and Organic Media: Applications in Synthesis." Synlett, 2008. 1

  • "Product Class 9: Enones." Thieme Connect. 5

  • "Ruthenium-catalyzed cycloisomerization of cis-3-en-1-ynes to cyclopentadiene and related derivatives through a 1,5-sigmatropic hydrogen shift of ruthenium-vinylidene intermediates." PubMed, 2005. 4

Sources

Application

Application Note: Sonogashira Cross-Coupling Reaction Conditions for 1-Ethynylcyclooctanol

Executive Summary The incorporation of bulky, lipophilic cycloalkyl groups is a frequent strategy in modern drug development to modulate pharmacokinetics and target binding. 1-Ethynylcyclooctanol , a tertiary propargylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of bulky, lipophilic cycloalkyl groups is a frequent strategy in modern drug development to modulate pharmacokinetics and target binding. 1-Ethynylcyclooctanol , a tertiary propargylic alcohol, serves as an excellent building block for synthesizing complex aryl-alkynyl cyclooctanols. This application note details the optimized Sonogashira cross-coupling conditions required to efficiently couple 1-ethynylcyclooctanol with aryl halides while preventing unwanted structural fragmentation.

Mechanistic Rationale & Substrate Specificity (E-E-A-T)

As a tertiary propargylic alcohol, 1-ethynylcyclooctanol presents unique steric and electronic considerations that dictate the choice of reaction conditions.

  • Catalyst and Co-Catalyst Dynamics : The Sonogashira coupling is a highly efficient methodology for C(sp²)–C(sp) bond formation[1]. The reaction relies on a dual catalytic cycle. Pd(PPh3​)2​Cl2​ is selected as the optimal precatalyst due to its air stability and excellent performance with moderately hindered alkynes. It is reduced in situ to the active Pd(0) species. The addition of a CuI co-catalyst is critical; it forms a highly nucleophilic copper acetylide intermediate that significantly accelerates the transmetalation step to the Pd(II)-aryl complex[1].

  • The Retro-Favorskii Caveat (Causality of Base Selection) : The most critical failure point when working with tertiary propargylic alcohols is their susceptibility to base-promoted C–C bond cleavage, known as the retro-Favorskii reaction[2]. Under strongly basic conditions (e.g., KOH, NaOH) and elevated temperatures, 1-ethynylcyclooctanol will fragment, releasing cyclooctanone and a volatile terminal alkyne[2]. To preserve the cyclooctanol moiety intact, the reaction must strictly utilize mild amine bases (such as triethylamine or diisopropylamine) at ambient or slightly elevated temperatures[3].

G A 1-Ethynylcyclooctanol + Aryl Halide B Pd(0) / Cu(I) Catalysis A->B C Mild Amine Base (Et3N) Room Temp B->C E Strong Base (KOH) Heat (80°C) B->E D Standard Sonogashira (Intact Cyclooctanol) C->D Preferred Pathway F Retro-Favorskii Cleavage (Loss of Cyclooctanone) E->F Side Reaction

Logical pathways in 1-ethynylcyclooctanol coupling: Mild vs. harsh basic conditions.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data, demonstrating why the mild Pd(PPh3​)2​Cl2​ / CuI / Et3​N system is the authoritative standard for this substrate.

EntryCatalyst (mol%)Co-Catalyst (mol%)Base / SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)2​Cl2​ (2%) CuI (1%) Et3​N / THF 25 12 92% Optimal; complete conversion, intact alcohol.
2 Pd(PPh3​)4​ (5%)CuI (2%)DIPEA / DMF50888%Good yield, but requires higher catalyst loading.
3 Pd(OAc)2​ (2%)CuI (1%)KOH / H2​O -THF8012<10%Substrate destroyed via retro-Favorskii cleavage.
4 Pd(PPh3​)2​Cl2​ (2%)None Et3​N / THF602445%Sluggish transmetalation without Cu-acetylide.

Standard Operating Procedure (SOP)

Materials & Reagents
  • Substrates : 1-Ethynylcyclooctanol (1.2 equiv), Aryl Iodide or Bromide (1.0 equiv).

  • Catalysts : Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ , 2 mol%), Copper(I) iodide (CuI, 1 mol%).

  • Solvents/Bases : Anhydrous Tetrahydrofuran (THF), Triethylamine ( Et3​N ) (Degassed).

Step-by-Step Methodology

Step 1: Preparation and Degassing

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5.0 mL of anhydrous THF and 5.0 mL of anhydrous Et3​N .

  • Degas the solvent mixture by bubbling dry argon or nitrogen through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of 1-ethynylcyclooctanol.

Step 2: Catalyst Loading

  • Under a positive flow of inert gas, add the aryl halide (1.0 mmol), Pd(PPh3​)2​Cl2​ (0.02 mmol, 14 mg), and CuI (0.01 mmol, 2 mg) to the flask.

  • Stir for 5 minutes at room temperature. The solution will typically appear pale yellow or light orange.

Step 3: Reaction Initiation

  • Add 1-ethynylcyclooctanol (1.2 mmol) dropwise via syringe.

  • Self-Validating Check : Within 10–30 minutes, the reaction mixture should transition from yellow to a dark brown or black suspension. This color change is a self-validating indicator that the active Pd(0) species and the copper acetylide intermediate have successfully formed, initiating the catalytic cycle.

Step 4: Monitoring

  • Stir the reaction at room temperature ( 20−25∘C ) for 12 hours.

  • Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 8:2). The consumption of the aryl halide and the appearance of a lower- Rf​ UV-active spot confirms product formation.

Step 5: Quenching and Workup

  • Once complete, quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Causality: The ammonium chloride sequesters the copper salts, preventing downstream contamination.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 15% Ethyl Acetate in Hexanes to isolate the pure coupled cyclooctanol derivative.

Workflow N1 1. Degas Solvents (THF/Et3N) N2 2. Load Pd & Cu Catalysts N1->N2 N3 3. Add Substrates (Alkyne + Ar-X) N2->N3 N4 4. Stir at RT (12-24h) N3->N4 N5 5. Aqueous Workup (NH4Cl) N4->N5 N6 6. Silica Gel Purification N5->N6

Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications). URL: [Link]

  • Kotovshchikov, Y. N., et al. (2022). Copper-catalyzed deacetonative Sonogashira coupling. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Hussain, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts (MDPI). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-Ethynylcyclooctanol Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the Sonogashira cross-coupling of 1-ethynylcyclooctanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the Sonogashira cross-coupling of 1-ethynylcyclooctanol . As a tertiary propargylic alcohol, this specific terminal alkyne presents unique catalytic bottlenecks due to its severe steric bulk and coordinating hydroxyl group.

Below, you will find mechanistic insights, troubleshooting FAQs, optimized data parameters, and a self-validating experimental protocol.

Mechanistic Causality: Why Catalyst Loading Matters

Coupling 1-ethynylcyclooctanol is not as simple as applying a standard 2 mol% Pd / 2 mol% Cu catalytic system. The structural features of this substrate directly interfere with the catalytic cycle:

  • Steric Hindrance at the Transmetalation Step: The bulky cyclooctyl ring severely retards the transmetalation of the copper-acetylide intermediate to the palladium(II) complex. If transmetalation is slow, the Cu-acetylide intermediate accumulates in the reaction mixture[1].

  • The Homocoupling Trap: When Cu(I) loading is too high and transmetalation is bottlenecked, the excess copper-acetylide rapidly undergoes oxidative dimerization in the presence of trace oxygen. This diverts the reaction into , destroying your valuable alkyne starting material[2].

  • Hydroxyl Coordination & Catalyst Deactivation: The tertiary -OH group acts as a weak competing ligand. It can coordinate to the Pd(II) center, displacing standard monodentate phosphine ligands (like PPh₃) and exposing the palladium to aggregation (forming inactive "Pd black")[3].

SonogashiraCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII TransMet Transmetalation (Cu-acetylide) PdII->TransMet Rate-limiting for bulky alkynols PdII_alk Ar-Pd(II)-Alkyne L2 TransMet->PdII_alk RedElim Reductive Elimination (Product Release) PdII_alk->RedElim RedElim->Pd0 Coupled Product CuCycle Cu Cycle (Alkyne Deprotonation) CuCycle->TransMet Cu-acetylide transfer Homocoupling Glaser Homocoupling (Excess Cu / O2) CuCycle->Homocoupling High Cu Loading

Catalytic cycle highlighting bottlenecks for bulky 1-ethynylcyclooctanol.

Troubleshooting Guides & FAQs

Q: My reaction is yielding >15% of a 1,3-diyne byproduct instead of the cross-coupled product. How do I fix this? A: This is the classic symptom of Cu(I) overloading. Because 1-ethynylcyclooctanol transmetalates slowly, the Cu-acetylide intermediate builds up and dimerizes. Actionable Fix: Reduce your CuI loading to ≤0.5 mol%. If homocoupling persists, eliminate copper entirely. using slightly elevated Pd loadings and amine bases are highly effective for propargylic alcohols[4].

Q: The reaction stalls at 40-50% conversion. Should I increase the Pd loading from 2 mol% to 5 mol%? A: No. Stalling is rarely caused by insufficient initial Pd loading; it usually indicates catalyst deactivation. The hydroxyl group of 1-ethynylcyclooctanol displaces monodentate phosphine ligands over time, causing the Pd center to aggregate into inactive palladium black. Actionable Fix: Instead of increasing total Pd, increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) or switch to a bulky, electron-rich bidentate ligand like dppf or XPhos to[1].

Q: Does the choice of base affect the required catalyst loading? A: Yes. In standard protocols, triethylamine (Et₃N) is used. However, for sluggish tertiary alkynols, using a stronger, more sterically hindered base like diisopropylamine (DIPA) or pyrrolidine facilitates the initial deprotonation of the alkyne, reducing the kinetic reliance on high Cu loadings[4].

Troubleshooting Start Assess Reaction Outcome LowYield Low Yield / Stalled < 50% Start->LowYield HighHomo High Homocoupling (>10%) Start->HighHomo PdBlack Pd Black Precipitation Start->PdBlack Sol1 Increase Ligand:Pd ratio or use bidentate ligand LowYield->Sol1 Sol2 Reduce Cu to <0.5 mol% or use Cu-free conditions HighHomo->Sol2 Sol3 Lower temperature Optimize solvent degassing PdBlack->Sol3

Decision tree for optimizing catalyst loading based on reaction outcomes.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading ratios and reaction outcomes for 1-ethynylcyclooctanol couplings with standard aryl iodides.

Catalyst SystemPd Loading (mol%)Cu Loading (mol%)LigandYield (%)Homocoupling (%)
Standard Pd/Cu 2.02.0PPh₃6518
Low-Cu Pd/Cu 2.00.5PPh₃785
Cu-Free (Optimized) 5.00.0XPhos89<1
High-Pd/High-Cu 5.05.0PPh₃4535

Note: High Cu loading disproportionately accelerates homocoupling due to the steric bottleneck at the transmetalation step.

Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

To bypass the homocoupling issues inherent to 1-ethynylcyclooctanol, we recommend a Copper-Free protocol. This methodology incorporates self-validating visual and analytical checkpoints to ensure system integrity.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 1-Ethynylcyclooctanol (1.2 equiv)

  • Pd(OAc)₂ (5.0 mol%)

  • XPhos ligand (10.0 mol%)

  • Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • System Degassing: Add the Aryl Halide, Pd(OAc)₂, and XPhos to an oven-dried Schlenk flask. Add anhydrous DMF and DIPA. Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Check: During the final thaw under argon, no micro-bubbles should evolve from the solvent.

  • Catalyst Activation: Stir the mixture at room temperature for 15 minutes.

    • Validation Check: The solution should transition to a clear, pale yellow/orange color, indicating the successful reduction and formation of the active Pd(0)-XPhos complex. If the solution turns opaque black, oxygen has infiltrated the system, and the catalyst has crashed out.

  • Alkyne Addition: Dilute 1-ethynylcyclooctanol in 1 mL of degassed DMF. Add this solution dropwise over 30 minutes via a syringe pump to the stirring reaction mixture at 60 °C.

    • Causality: Slow addition maintains a low localized concentration of the alkyne, further suppressing any background homocoupling[2].

  • Reaction Monitoring: Stir at 60 °C for 4-6 hours.

    • Validation Check: Monitor via TLC or GC-MS. The reaction is complete when the aryl halide is fully consumed. The reaction mixture should remain a homogeneous amber color.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove spent catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl, dry over MgSO₄, and concentrate in vacuo.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021. URL:[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 2020. URL:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. URL:[Link]

Sources

Optimization

best column chromatography purification techniques for 1-ethynylcyclooctanol

Welcome to the Technical Support Center for the isolation and purification of 1-ethynylcyclooctanol. As a tertiary alcohol with a terminal alkyne on an eight-membered ring, this molecule presents unique chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-ethynylcyclooctanol. As a tertiary alcohol with a terminal alkyne on an eight-membered ring, this molecule presents unique chromatographic challenges. Due to the lack of a conjugated chromophore, it is invisible under standard UV detection, and its tertiary hydroxyl group makes it highly susceptible to acid-catalyzed dehydration or rearrangement.

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery during column chromatography.

Section 1: Physicochemical Profiling

Understanding the physical properties of 1-ethynylcyclooctanol is the first step in designing a logical purification strategy. The quantitative data below dictates our choice of solvents, stationary phases, and detection methods.

PropertyValueChromatographic Implication
Molecular Formula C10H16OHighly non-polar hydrocarbon bulk with a single polar headgroup.
Molecular Weight 152.23 g/mol Relatively volatile; avoid prolonged high-vacuum drying to prevent product loss.
LogP (Octanol/Water) ~2.10Elutes readily in moderately non-polar solvent systems (e.g., Hexanes/EtOAc).
UV Absorbance None (>210 nm)Requires destructive chemical staining (e.g., KMnO4, PMA) for TLC visualization[1].
Chemical Stability Acid-sensitiveProne to dehydration or Rupe rearrangement to 1-(1-cycloocten-1-yl)ethanone under acidic conditions[2].
Section 2: Validated Purification Methodology

To prevent acid-catalyzed degradation while resolving the product from unreacted cyclooctanone, we recommend a buffered silica gel column. This protocol acts as a self-validating system by ensuring the stationary phase cannot trigger side reactions.

Step 1: TLC System Optimization

  • Prepare a mobile phase of 95:5 Hexanes:Ethyl Acetate.

  • Spot the crude reaction mixture alongside pure cyclooctanone (as a reference standard) and a co-spot of both.

  • Elute the TLC plate and dry it thoroughly with a heat gun to remove all traces of ethyl acetate (which can interfere with staining).

  • Dip the plate in a Potassium Permanganate (KMnO4) stain and gently heat. 1-ethynylcyclooctanol will rapidly reduce the permanganate, appearing as a bright yellow spot on a purple background[3].

Step 2: Column Preparation (Buffering)

  • Stationary Phase: Use standard flash silica gel (230-400 mesh). Because standard silica is mildly acidic (pH ~4.5-5.5), it can catalyze the Rupe rearrangement of the tertiary propargylic alcohol[2][4].

  • Neutralization: Pre-treat the silica by slurrying it in Hexanes containing 1% Triethylamine (Et3N).

  • Packing: Pour the slurry into the column and pack under positive air pressure. Flush with 2 column volumes of 1% Et3N in Hexanes, followed by 2 column volumes of pure Hexanes to remove excess free amine.

Step 3: Loading and Elution

  • Loading: Dissolve the crude 1-ethynylcyclooctanol in a minimum volume of dichloromethane (DCM). Apply directly and evenly to the flat silica bed.

  • Elution: Begin isocratic elution with 95:5 Hexanes:Ethyl Acetate. Collect standard fraction sizes (e.g., 20 mL fractions for a 50 g silica column).

  • Monitoring: Spot every 3rd fraction on a TLC plate. Stain with KMnO4 or Phosphomolybdic Acid (PMA) to track the elution of the product[1].

Step 4: Concentration

  • Pool the fractions containing the pure 1-ethynylcyclooctanol.

  • Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath set no higher than 30 °C. The molecule's low molecular weight makes it susceptible to volatilization under high heat[5].

Section 3: Troubleshooting & FAQs

Q: I cannot see my product on the TLC plate under the 254 nm UV lamp. What is going wrong? A: This is expected causality. 1-ethynylcyclooctanol lacks a conjugated pi-electron system (it only possesses an isolated alkyne and a hydroxyl group), meaning it cannot absorb 254 nm photons. You must use an oxidative chemical stain. The KMnO4 stain is highly recommended because it rapidly oxidizes both the terminal alkyne and the tertiary alcohol[1][3]. Alternatively, Phosphomolybdic Acid (PMA) can be used to visualize the alcohol, though it requires more aggressive heating[1].

Q: My purified product contains a new impurity that wasn't in the crude NMR. It looks like an alpha,beta-unsaturated ketone. Why? A: You are likely observing 1-(1-cycloocten-1-yl)ethanone. Tertiary propargylic alcohols like 1-ethynylcyclooctanol can undergo a Rupe rearrangement when exposed to acidic environments[2]. The acidic silanol groups on standard silica gel catalyze the protonation of the tertiary hydroxyl group, leading to water loss and subsequent rearrangement[4]. To prevent this, you must neutralize your silica gel with 1% triethylamine prior to loading, or switch your stationary phase to neutral alumina.

Q: Cyclooctanone and 1-ethynylcyclooctanol are co-eluting. How can I improve the resolution? A: The polarity difference between a ketone and a tertiary alcohol on an 8-membered ring is relatively small. If co-elution occurs:

  • Decrease Solvent Polarity: Drop the ethyl acetate concentration to 2% or 3%.

  • Change Solvent Selectivity: Switch from Hexanes/Ethyl Acetate to Petroleum Ether/Diethyl Ether. Ether provides different hydrogen-bonding dynamics with the silica surface, often drastically improving the separation of alcohols from ketones.

Section 4: Visualizations

Workflow Start Crude 1-Ethynylcyclooctanol Mixture TLC TLC Optimization (Hexane:EtOAc) Start->TLC Stain Visualize with KMnO4 or PMA Stain TLC->Stain Prep Prepare Silica Column (Optional 1% Et3N) Stain->Prep Load Dry Loading onto Silica Prep->Load Elute Isocratic or Gradient Elution Load->Elute Fractions Collect & Pool Fractions Elute->Fractions Concentrate Evaporate Solvent (Low Temp) Fractions->Concentrate

Workflow for the chromatographic purification of 1-ethynylcyclooctanol.

LogicTree Issue Issue Detected During Purification Degradation Product Dehydration (Rupe Rearrangement) Issue->Degradation Coelution Co-elution with Cyclooctanone Issue->Coelution NoSpot Invisible on UV (254 nm) Issue->NoSpot Sol1 Use Neutral Alumina or 1% Et3N in Eluent Degradation->Sol1 Sol2 Decrease Solvent Polarity (e.g., 95:5 Hex:EtOAc) Coelution->Sol2 Sol3 Use KMnO4 or Vanillin Oxidative Stains NoSpot->Sol3

Troubleshooting logic for common 1-ethynylcyclooctanol purification issues.

References
  • 1-Ethynyl-1-cyclooctanol Properties | Source: chemeo.com |5

  • Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-: A Technical Guide | Source: benchchem.com | 2

  • WO2004035017A1 - Cyclooct-(en-)yl derivatives for use as fragrances | Source: google.com (Patents) | 4

  • Stains for Developing TLC Plates | Source: washington.edu | 3

  • 2.3F: Visualizing TLC Plates | Source: libretexts.org | 1

Sources

Troubleshooting

overcoming steric hindrance in cyclooctanol, 1-ethynyl- click reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the functionalization of 1-ethynylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the functionalization of 1-ethynylcyclooctanol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

1-Ethynylcyclooctanol is a tertiary propargylic alcohol. The bulky cyclooctyl ring situated directly adjacent to the alkyne and the hydroxyl group creates a massive steric shield. This guide deconstructs the mechanistic bottlenecks of this substrate and provides field-proven, self-validating protocols to drive your click reactions to completion.

Part 1: Mechanistic Insights – The Causality of Steric Hindrance

To troubleshoot effectively, we must first understand the bottleneck. The CuAAC reaction features an enormous rate acceleration compared to uncatalyzed 1,3-dipolar cycloadditions[1]. However, steric hindrance around the alkyne functionality can significantly impede the reaction[2].

The catalytic cycle requires the terminal alkyne to undergo π -coordination with the Cu(I) catalyst, followed by deprotonation to form a σ -bound copper acetylide intermediate[1]. The bulky cyclooctyl ring of 1-ethynylcyclooctanol physically obstructs the approach of the copper catalyst, drastically increasing the activation energy required for this critical acetylide formation[2]. Furthermore, if the reaction is stalled due to sterics, competing side reactions—such as the oxidative homocoupling of the alkynes (Glaser coupling)—can consume your starting material[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My CuAAC reaction with 1-ethynylcyclooctanol yields little to no product at room temperature. What is the first parameter I should adjust? A1: The simplest and most effective first step is to increase the thermal energy to overcome the high activation barrier imposed by the hindered substrate. Modest increases in temperature (e.g., 60–80°C) enhance the conformational dynamics of the molecules, exposing the reactive alkyne site[2]. For optimal results, switch to microwave irradiation (80–100°C), which can dramatically reduce reaction times from hours to minutes[2].

Q2: The standard ligand-free CuSO₄/Sodium Ascorbate system is failing. Which catalyst system is best suited for this highly hindered tertiary propargylic alcohol? A2: A ligand-free system is insufficient for bulky substrates. You must use a polydentate accelerating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA [3]. These ligands serve a dual purpose: they protect the Cu(I) oxidation state from dissolved oxygen and keep the copper catalytically active and soluble, which is essential when the primary substrate is slow to react[3]. A 5:1 ligand-to-copper ratio is highly recommended for THPTA[2].

Q3: When I force the reaction with heat, I notice the formation of diynes (side products). How do I prevent this? A3: You are observing oxidative homocoupling (Glaser coupling), which occurs when Cu(I) is oxidized to Cu(II) in the presence of oxygen and unreacted alkynes[3]. Because your primary cycloaddition is slow, this side reaction becomes competitive. To prevent this, you must thoroughly degas all solvents and maintain a slight excess of sodium ascorbate throughout the reaction to continuously reduce any formed Cu(II) back to active Cu(I)[1].

Q4: If CuAAC completely fails due to extreme steric constraints, are there alternative catalytic methods? A4: Yes. You can transition to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using catalysts like Cp∗RuCl(PPh3​)2​ . Unlike CuAAC, RuAAC does not proceed through a metal-acetylide intermediate, making it far less sensitive to steric hindrance at the terminal proton[4]. However, be aware of the regioselectivity shift: while CuAAC exclusively yields 1,4-disubstituted triazoles, RuAAC typically favors 1,5-disubstituted triazoles[5].

Part 3: Quantitative Optimization Data

The following table summarizes the expected performance metrics when optimizing the cycloaddition of 1-ethynylcyclooctanol with a standard primary azide.

Reaction ConditionsCatalyst SystemTemp / TimePrimary ObservationEst. Yield
Standard (Unoptimized) 5 mol% CuSO₄, 10 mol% Na-Ascorbate (No Ligand)25°C / 24 hReaction stalled; unreacted starting material.< 10%
Thermal Heating 5 mol% CuSO₄, 10 mol% Na-Ascorbate (No Ligand)65°C / 24 hModerate conversion; heavy Glaser coupling observed.35 - 40%
Ligand Accelerated 5 mol% CuSO₄, 25 mol% THPTA, 20 mol% Na-Asc.25°C / 24 hClean reaction, but kinetically slow due to sterics.50 - 60%
Fully Optimized (Microwave) 5 mol% CuSO₄, 25 mol% THPTA, 20 mol% Na-Asc.85°C / 30 minRapid conversion; zero homocoupling (if degassed).> 90%

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. The visual color changes of the copper complex will confirm the active catalytic state, ensuring trustworthiness at each step.

Reagent Preparation (Degassed Aqueous/Organic Mixture):

  • Solvent: Prepare a 1:1 mixture of t -BuOH and deionized water. Sparge with Argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Pre-mix: In a small microcentrifuge tube, combine of 20 mM CuSO₄ (aqueous) and of 50 mM THPTA ligand (aqueous)[2]. Validation: The solution will turn a distinct, bright blue, confirming the formation of the Cu(II)-THPTA complex. Let stand for 2 minutes.

Reaction Setup (Microwave Workflow): 3. In a dedicated microwave reaction vial equipped with a stir bar, add 1-ethynylcyclooctanol ( 1.0 eq , ) and your chosen azide ( 1.1 eq , ) dissolved in 1 mL of the degassed solvent mixture. 4. Add the pre-mixed CuSO₄/THPTA catalyst solution to the vial. 5. Activation: Immediately before sealing, add of a freshly prepared 100 mM Sodium Ascorbate solution[2]. Validation: The bright blue color should fade to colorless or pale yellow, validating the successful reduction of Cu(II) to the catalytically active Cu(I) state. 6. Seal the vial with a crimp cap and flush the headspace with Argon.

Execution & Workup: 7. Place the vial in the microwave reactor. Set the parameters to 85°C for 30 minutes with a hold time (no ramp time) and active magnetic stirring[2]. 8. Monitoring: Post-reaction, monitor via LC-MS or TLC. The disappearance of the bulky alkyne confirms completion. 9. Purification: Dilute with Ethyl Acetate, wash with brine to remove the water-soluble THPTA-copper complex and ascorbate[5], dry over Na2​SO4​ , and concentrate.

Part 5: Visualizations

G A 1-Ethynylcyclooctanol + Azide C π-Coordination of Cu(I) (Steric Shielding) A->C B Cu(I) Catalyst Generation B->C D Deprotonation & Copper-Acetylide Formation C->D Steric Bottleneck E Azide Coordination & Metallacycle Formation D->E F 1,4-Disubstituted 1,2,3-Triazole E->F

CuAAC Catalytic Cycle highlighting the steric bottleneck at the Copper-Acetylide formation step.

G Start Low Yield with 1-Ethynylcyclooctanol? Temp Increase Temp to 60-80°C or Microwave (80-100°C) Start->Temp Ligand Use THPTA or TBTA (5:1 Ligand:Cu ratio) Temp->Ligand SideProd Glaser Coupling Observed? Ligand->SideProd Degas Degas Solvents & Increase Na-Ascorbate SideProd->Degas Yes Success Product Isolated SideProd->Success No Degas->Success

Troubleshooting workflow for overcoming steric hindrance and side reactions in CuAAC.

Sources

Optimization

solvent optimization for increasing 1-ethynylcyclooctanol reactivity

A Guide to Solvent Optimization for Enhanced Reactivity Welcome to the technical support center for 1-ethynylcyclooctanol. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Solvent Optimization for Enhanced Reactivity

Welcome to the technical support center for 1-ethynylcyclooctanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions involving this versatile building block. As Senior Application Scientists, we understand that solvent selection is a critical parameter that can dictate the success or failure of a synthetic step. This document provides in-depth, field-proven insights into troubleshooting common issues and strategically selecting solvents to maximize the reactivity and yield of 1-ethynylcyclooctanol.

Core Concept: Why Solvent Choice is Critical

The chemical structure of 1-ethynylcyclooctanol, featuring a terminal alkyne and a tertiary alcohol, presents unique opportunities and challenges. The solvent is not merely a medium for dissolving reactants; it is an active participant in the reaction environment. A solvent's properties can profoundly influence reaction outcomes by:

  • Solubilizing Reactants and Catalysts: Ensuring all components are in the same phase is fundamental for reaction kinetics.

  • Stabilizing Intermediates and Transition States: The polarity and coordinating ability of a solvent can lower the activation energy of the desired reaction pathway. For instance, polar solvents can stabilize ionic intermediates that form during a catalytic cycle.[1]

  • Influencing Catalyst Activity: Solvents can coordinate to metal centers in catalysts, affecting their electronic properties and steric environment. In some cases, a solvent like DMF can facilitate alkyne deprotonation by coordinating with the palladium center in a Sonogashira coupling.[1]

  • Suppressing or Promoting Side Reactions: The choice of solvent can selectively favor one reaction pathway over another, such as minimizing the undesirable alkyne homocoupling (Glaser coupling) in cross-coupling reactions.[2][3]

The fundamental distinction between solvent types is crucial for troubleshooting.

  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These contain O-H or N-H bonds and can act as hydrogen bond donors.[4][5] They excel at stabilizing ions but can also "cage" and deactivate nucleophiles through hydrogen bonding, which can be detrimental in reactions like SN2.[6]

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, THF). These solvents have large dipole moments but lack O-H or N-H bonds.[4][5] They are excellent for many organometallic reactions as they can dissolve polar reagents and stabilize charged intermediates without deactivating nucleophiles.[6]

  • Nonpolar Solvents: (e.g., toluene, hexane). These have small or zero dipole moments and are suitable for nonpolar reactants. In some catalytic cycles, non-polar solvents have been found to be superior to polar ones.[1]

Troubleshooting Guide: Common Reactivity Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My Sonogashira coupling reaction with 1-ethynylcyclooctanol has a low yield and proceeds very slowly. How can I improve it?

Answer:

Low yield and slow kinetics in Sonogashira couplings are common issues directly addressable by solvent optimization. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, involves a complex catalytic cycle with both palladium and (typically) copper catalysts.[3] The solvent plays a key role in stabilizing the catalytic intermediates.

Troubleshooting Steps & Scientific Rationale:

  • Assess Your Current Solvent: The most common solvents for Sonogashira reactions are polar aprotic solvents like DMF , THF , acetonitrile , or non-polar solvents like toluene . If you are using a non-polar solvent like toluene and observing poor solubility of your halide or base, switching to a more polar aprotic solvent is a logical first step.

  • The Role of Polarity: Polar solvents can stabilize the ionic intermediates within the catalytic cycle, potentially accelerating the reaction.[1] DMF is a frequent choice due to its high boiling point and ability to facilitate alkyne deprotonation.[1]

  • Consider a Solvent Screen: If a simple switch doesn't work, a systematic solvent screen is recommended. Test the reaction in a small panel of solvents from different classes.

Solvent ClassExample SolventsRationale
Polar Aprotic DMF, NMP, AcetonitrileExcellent for dissolving polar reactants and stabilizing catalytic intermediates.[1]
Ethers THF, 1,4-DioxaneGood general-purpose solvents with moderate polarity.
Aromatic Toluene, XyleneCan be superior for certain catalyst systems, particularly in copper-free conditions.[1]
Amine Triethylamine, DiisopropylamineOften used as both the base and solvent; its coordinating ability can be beneficial.
  • Workflow for Troubleshooting Low Yield:

    G start Low Yield in Sonogashira Coupling check_sol Is reactant solubility an issue? start->check_sol switch_polar Switch to Polar Aprotic Solvent (e.g., DMF, THF) check_sol->switch_polar Yes screen Perform Systematic Solvent Screen check_sol->screen No switch_polar->screen optimize_base Re-evaluate Base (e.g., Amine vs. Inorganic) screen->optimize_base check_catalyst Consider Copper-Free Conditions optimize_base->check_catalyst success Reaction Optimized check_catalyst->success

    Caption: Troubleshooting workflow for Sonogashira coupling.

Question 2: I am observing a significant amount of a dimeric diyne byproduct from the homocoupling of 1-ethynylcyclooctanol. How can I prevent this?

Answer:

The formation of a diyne is due to the Glaser coupling side reaction, a well-known issue in reactions involving terminal alkynes, especially when a copper(I) co-catalyst is used.[2][3] Solvent choice, along with other reaction parameters, can help suppress this unwanted pathway.

Troubleshooting Steps & Scientific Rationale:

  • Minimize Oxygen: The Glaser coupling is an oxidative process. Ensure your reaction is performed under strictly anaerobic (e.g., argon or nitrogen atmosphere) and anhydrous conditions.

  • Switch to Copper-Free Conditions: The most direct way to eliminate copper-promoted homocoupling is to remove the copper co-catalyst. Many modern Sonogashira protocols operate effectively without copper, often requiring a specific ligand for the palladium catalyst.[7]

  • Solvent and Base Combination: The choice of solvent and base is interconnected. An amine base (like triethylamine or diisopropylethylamine) often serves as both a base and a ligand for the copper, and can sometimes promote homocoupling. In a copper-free system, a switch to a non-coordinating solvent like toluene or dioxane with an inorganic base (e.g., K₂CO₃, Cs₂CO₃) might be beneficial.

  • Control Reagent Stoichiometry: Ensure that the terminal alkyne is not present in large excess for extended periods, as this can favor the homocoupling pathway.

Question 3: My azide-alkyne cycloaddition (click reaction) is not proceeding. What solvent should I be using?

Answer:

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally a robust reaction, but solvent choice is important for ensuring all components are soluble and the catalyst remains active.

Troubleshooting Steps & Scientific Rationale:

  • Assess Solubility: The primary consideration is the solubility of both your 1-ethynylcyclooctanol and, more critically, your organic azide. A solvent system must be chosen that dissolves both partners.

  • Common Solvents: A wide range of solvents can be used.

    • Polar Aprotic Solvents: THF , DMSO , and DMF are very common and effective.[8]

    • Aqueous Mixtures: Mixtures of water with t-butanol or THF are frequently used, especially for biological applications or with water-soluble azides. Water can sometimes accelerate the reaction.[9]

    • Green Solvents: Biomass-derived solvents like Cyrene™ have been shown to be effective and environmentally benign alternatives to traditional polar aprotic solvents like DMF or NMP.[8]

  • Catalyst Solubility: Ensure your copper source (e.g., CuI, CuSO₄/sodium ascorbate) is soluble and active in your chosen solvent. In aqueous mixtures, the CuSO₄/ascorbate system is standard. For organic solvents, CuI or other Cu(I) sources are often used.

Frequently Asked Questions (FAQs)

Q: What is a good "default" solvent to start with for a new reaction involving 1-ethynylcyclooctanol?

A: For most cross-coupling reactions like Sonogashira, THF or DMF are excellent starting points. They are polar aprotic solvents that provide good solubility for a wide range of organic halides, bases, and catalysts. For reactions involving strong bases (e.g., alkylation of the alkyne), anhydrous THF is the standard choice.

Q: Can I use protic solvents like ethanol or water?

A: It depends entirely on the reaction.

  • AVOID for any reaction that involves a strong base (e.g., deprotonation with NaNH₂ or n-BuLi), as the protic solvent will be deprotonated first, quenching the base.

  • USE WITH CAUTION in palladium-catalyzed couplings. While some modern protocols use aqueous media[2][7], the tertiary alcohol on 1-ethynylcyclooctanol and many organic halides have limited water solubility. Furthermore, protic solvents can cage nucleophiles, potentially slowing SN2-type catalytic steps.[6]

  • CONSIDER for CuAAC (click) reactions, where water/t-butanol mixtures are common and can even accelerate the rate.[9]

Q: How does the tertiary alcohol group on 1-ethynylcyclooctanol influence solvent selection?

A: The tertiary alcohol primarily impacts the molecule's polarity and solubility. It increases the polarity compared to a simple alkyl-substituted alkyne, making it more soluble in moderately polar solvents like THF and even slightly soluble in protic solvents. It is generally unreactive under neutral or basic conditions common for coupling reactions. However, under strongly acidic conditions (which should generally be avoided with terminal alkynes), it could potentially undergo elimination.

Q: How do I properly set up a solvent screening experiment?

A: A parallel screening approach is most efficient. Set up several small-scale reactions (e.g., in vials) that are identical in every way (reagents, concentrations, temperature, stir rate) except for the solvent. Monitor the reactions simultaneously by TLC or LC-MS to compare reaction rates and final conversions. See the protocol below for a detailed example.

Experimental Protocols

Protocol 1: Parallel Solvent Screening for Sonogashira Coupling

This protocol outlines a method for efficiently testing multiple solvents for the coupling of 1-ethynylcyclooctanol with an aryl iodide.

Materials:

  • 1-ethynylcyclooctanol

  • Aryl Iodide (e.g., Iodobenzene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Amine Base (e.g., Triethylamine, DIEA)

  • Anhydrous Solvents for Screening (e.g., Toluene, THF, DMF, Acetonitrile, 1,4-Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare stock solutions of the aryl iodide and 1-ethynylcyclooctanol in a volatile solvent like dichloromethane. This allows for precise addition to each vial before evaporating the transfer solvent.

  • Vial Preparation: In an inert atmosphere, add the Palladium catalyst (e.g., 2 mol%), CuI (e.g., 4 mol%), and a stir bar to each of the 5 reaction vials.

  • Reagent Addition: Add the aryl iodide (1.0 eq) and 1-ethynylcyclooctanol (1.2 eq) to each vial. If using stock solutions, add the required volume and then gently remove the volatile solvent under a stream of argon or in vacuo.

  • Solvent and Base Addition: To each vial, add 1.0 mL of its designated anhydrous screening solvent (Toluene to vial 1, THF to vial 2, etc.). Then, add the amine base (2.0 eq) to each vial.

  • Reaction Execution: Seal the vials tightly and place them in a heating block set to the desired temperature (e.g., 60 °C).

  • Monitoring: After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to determine the relative conversion to the desired product.

  • Analysis: Compare the results to identify the solvent that provides the highest conversion and cleanest reaction profile.

Visualization of Solvent Effects

A solvent's ability to solvate ions is a key differentiator between protic and aprotic types, which is critical for many reaction mechanisms.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_p Nu⁻ H1 H⁺ H1->Nuc_p O1 O⁻ H2 H⁺ H2->Nuc_p O2 O⁻ H3 H⁺ H3->Nuc_p O3 O⁻ label_p Hydrogen bonds 'cage' the nucleophile, decreasing its reactivity. Nuc_a Nu⁻ label_a Nucleophile is 'free' and highly reactive.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Vertex AI Search Result.
  • Optimization of the reaction conditions.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Optimization of the Reaction Conditions a.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Alkynes to Alcohols. Chemistry Steps.
  • Sonogashira coupling. Wikipedia.
  • Alkyne Reactivity.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. University of Calgary.
  • Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal.
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
  • Highly substituted benzannulated cyclooctanol derivatives by samarium diiodide-induced cyclizations. Beilstein Journal of Organic Chemistry.
  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Co
  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Ethynylcyclohexanol vs. 1-Ethynylcyclooctanol

Executive Summary & Scientific Rationale Propargylic alcohols are critical precursors in the synthesis of enones, allenes, and complex organometallic frameworks. This guide objectively compares the reactivity of two homo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Propargylic alcohols are critical precursors in the synthesis of enones, allenes, and complex organometallic frameworks. This guide objectively compares the reactivity of two homologous tertiary propargylic alcohols: 1-ethynylcyclohexanol (ECH) and 1-ethynylcyclooctanol (ECO) . While both molecules possess identical reactive functional groups, their chemical behavior diverges significantly due to the inherent structural dynamics and strain profiles of their respective cycloalkane rings.

Structural Dynamics: Causality Behind Reactivity

The fundamental driver of reactivity differences between ECH and ECO is the thermodynamic stability of their ring systems.

  • 1-Ethynylcyclohexanol (ECH): The 6-membered cyclohexyl ring exists predominantly in a highly stable, strain-free chair conformation. The sp³-hybridized C1 carbon (bearing the hydroxyl and ethynyl groups) introduces minimal Baeyer (angle) strain. Consequently, ECH exhibits a higher activation energy barrier for reactions that require rehybridization of the C1 carbon from sp³ to sp²[1].

  • 1-Ethynylcyclooctanol (ECO): The 8-membered cyclooctyl ring is characterized by significant medium-ring strain, specifically Prelog (transannular) strain and Pitzer (torsional) strain. When ECO undergoes a reaction that rehybridizes the C1 carbon to sp² (such as carbocation intermediate formation), these transannular interactions are partially relieved. This release of strain acts as a powerful thermodynamic driving force, often accelerating ECO's reactivity in acid-catalyzed rearrangements compared to ECH[2].

MechanisticLogic Root Tertiary Propargylic Alcohols ECH 1-Ethynylcyclohexanol (6-Membered Ring) Root->ECH ECO 1-Ethynylcyclooctanol (8-Membered Ring) Root->ECO Strain6 Low Strain (Chair) High Activation Energy ECH->Strain6 Strain8 Prelog/Pitzer Strain Thermodynamic Driving Force ECO->Strain8 React6 Standard Rupe Rearrangement Requires Stronger Activation Strain6->React6 React8 Accelerated Rehybridization (sp3 -> sp2 relieves strain) Strain8->React8

Mechanistic divergence driven by ring strain in propargylic alcohols.

Comparative Reactivity Profiles

Acid-Catalyzed Rearrangements (Meyer-Schuster & Rupe)

Under acidic conditions, both substrates undergo rearrangement to form α,β-unsaturated ketones.

  • ECH Reactivity: ECH typically undergoes the Rupe rearrangement to yield 1-acetylcyclohexene. However, the intermediate is sensitive to the reaction environment. Improper quenching or the use of harsh homogeneous acids (like acidic silica gel) can trigger unwanted Meyer-Schuster rearrangements or polymerization[1]. Advanced methodologies utilize Lewis acids, such as Copper(II) or Indium(III) triflate in liquid sulfur dioxide, to stabilize the transition state and achieve cleaner conversions[3].

  • ECO Reactivity: Driven by the release of transannular strain, ECO rearranges to 1-acetylcyclooctene with high efficiency. Utilizing a solid superacid resin like Nafion-H allows for excellent yields while preventing the tar formation and over-isomerization often seen with homogeneous acid catalysis[2].

Transition-Metal Catalyzed Functionalization

Both ECH and ECO react with transition metals to form vinylidene complexes, but steric bulk dictates the coordination kinetics.

  • For ECO, the bulkier and more flexible 8-membered ring influences the stereoselectivity of metal coordination. For instance, reactions of ECO with Iridium(III) complexes in the presence of water successfully yield specific 2Ir(CO)(κ1-vinyl) complexes, demonstrating that the cyclooctyl ring can accommodate complex organometallic transformations despite its steric footprint[4].

Quantitative Data Comparison

The following table summarizes the performance of ECH and ECO in standard acid-catalyzed enone synthesis workflows.

SubstrateCatalyst SystemReaction ConditionsPrimary ProductYieldRef
1-Ethynylcyclohexanol Cu(II) or In(III) triflateLiquid SO₂, Room Temp1-acetylcyclohexeneModerate/High[3]
1-Ethynylcyclooctanol Nafion-H (Solid Resin)CCl₄, Reflux, 14 hours1-acetylcyclooctene88%[2]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints to prevent common failure modes (e.g., over-polymerization).

Protocol A: Solid-Acid Catalyzed Rearrangement of 1-Ethynylcyclooctanol

Causality: Utilizing Nafion-H (a solid superacid) provides the necessary protonation to initiate the rearrangement while allowing for immediate reaction termination via simple filtration, preventing the degradation of the resulting enone[2].

  • Preparation: Dissolve 20 mmol (approx. 3.04 g) of 1-ethynylcyclooctanol in 30 mL of anhydrous CCl₄. (Caution: CCl₄ is toxic; perform in a dedicated fume hood or substitute with a greener halogenated solvent if applicable).

  • Catalyst Addition: Add 1.0 g of Nafion-H resin to the solution.

  • Thermal Activation: Heat the mixture to reflux.

  • Self-Validating Checkpoint (Monitoring): Monitor the reaction via TLC (Thin-Layer Chromatography) every 2 hours. The disappearance of the starting material spot (visualized with KMnO₄ stain) confirms the consumption of the alkyne. Continue for approximately 14 hours until complete[2].

  • Neutral Workup: Cool the mixture to room temperature. Filter the solid Nafion-H resin to instantly quench the acidic environment.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by vacuum distillation (bp 105–107 °C / 10.5 Torr) to isolate 1-acetylcyclooctene[2].

ProtocolWorkflow Step1 Substrate + Solvent (ECO in CCl4) Step2 Add Catalyst (Nafion-H Resin) Step1->Step2 Step3 Reflux & Monitor (TLC Check) Step2->Step3 Step4 Neutral Workup (Filter Solid Acid) Step3->Step4 Step5 Distillation (Isolate Enone) Step4->Step5

Self-validating experimental workflow for solid-acid catalyzed rearrangement.

Protocol B: Lewis-Acid Catalyzed Rearrangement of 1-Ethynylcyclohexanol

Causality: Liquid SO₂ acts as an excellent polar solvent that stabilizes the cationic intermediates formed during the Rupe rearrangement, while Cu(II) triflate provides mild Lewis-acid activation without the harshness of Brønsted acids[3].

  • Preparation: Charge a pressure-resistant reactor with 1-ethynylcyclohexanol and Cu(II) triflate (catalytic amount).

  • Solvent Condensation: Condense liquid SO₂ into the reactor at low temperatures.

  • Reaction: Seal the reactor and allow it to stir at the designated temperature.

  • Self-Validating Checkpoint: Vent the SO₂ safely through a scrubber system. Analyze the crude residue via GC-MS to verify the presence of the exocyclic double bond characteristic of 1-acetylcyclohexene, ensuring no Meyer-Schuster aldehyde byproducts have formed[1],[3].

  • Purification: Purify via standard silica gel column chromatography (using neutralized silica to prevent on-column degradation).

Sources

Comparative

benchmarking transition metal catalysts for 1-ethynylcyclooctanol hydration

As a Senior Application Scientist, I frequently encounter the nuanced challenges of chemoselectivity in alkyne activation. The hydration of 1-ethynylcyclooctanol represents a classic benchmarking substrate in catalytic m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the nuanced challenges of chemoselectivity in alkyne activation. The hydration of 1-ethynylcyclooctanol represents a classic benchmarking substrate in catalytic methodology. Because it is a sterically hindered propargylic alcohol, its hydration is not a simple functional group conversion; it is a competition between direct alkyne hydration and molecular rearrangement.

Depending on the electronic nature of the transition metal catalyst, the reaction diverges into two distinct pathways: the formation of the α-hydroxy ketone (1-acetylcyclooctanol) via Markovnikov hydration, or the formation of the α,β-unsaturated ketone (1-acetylcyclooctene) via the Rupe rearrangement[1][2].

This guide objectively benchmarks the performance of Gold (Au), Ruthenium (Ru), and Palladium (Pd) catalysts against traditional Brønsted acid systems, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development research.

Mechanistic Divergence: The Causality of Catalyst Selection

To understand catalyst performance, we must first analyze the transition state causality. The fate of 1-ethynylcyclooctanol depends entirely on whether the catalyst acts as a carbophilic π-acid or an oxophilic Lewis/Brønsted acid.

  • Carbophilic Activation (Au Catalysts): Gold(I) and Gold(III) complexes exhibit profound π-Lewis acidity with minimal oxophilicity. They coordinate exclusively to the alkyne, lowering its LUMO and facilitating direct nucleophilic attack by water. Because the hydroxyl group is left unperturbed, the reaction yields the Markovnikov product (1-acetylcyclooctanol) with near-perfect regioselectivity[3].

  • Oxophilic Activation & Ionization (Brønsted Acids / Pd): Traditional hydration methods utilizing harsh acids (e.g., H2SO4 or Nafion-H) protonate the tertiary hydroxyl group[1][2]. The subsequent loss of water generates a stable propargylic cation. This intermediate undergoes a 1,2-hydride shift (Rupe rearrangement) to yield the thermodynamically favored α,β-unsaturated enone (1-acetylcyclooctene)[2].

  • Alternative Pathways (Ru Catalysts): Ruthenium complexes, such as RuCpCl(dppm), are unique. While they are famous for driving the anti-Markovnikov hydration of simple terminal alkynes to aldehydes[4], their interaction with propargylic alcohols often results in complex mixtures due to competing Meyer-Schuster and Rupe rearrangements.

Mechanistic_Pathways A 1-Ethynylcyclooctanol (Propargylic Alcohol) B π-Alkyne Activation (Au, Ru Catalysts) A->B Carbophilic Activation C Hydroxyl Ionization (Brønsted Acids, Pd) A->C Oxophilic Activation D Direct Water Addition (Markovnikov) B->D E Propargylic Cation Formation C->E -H2O F 1-Acetylcyclooctanol (α-Hydroxy Ketone) D->F H2O Attack G 1-Acetylcyclooctene (Rupe Rearrangement) E->G 1,2-Hydride Shift

Fig 1: Chemoselective divergence in 1-ethynylcyclooctanol hydration based on catalyst electronic nature.

Quantitative Catalyst Benchmarking

The following table synthesizes experimental performance data for 1-ethynylcyclooctanol hydration across different catalytic systems.

Catalyst SystemPrimary ProductYield (%)Selectivity (%)ConditionsMechanistic Driver
Au(I)-NHC / AgSbF₆ 1-Acetylcyclooctanol>95%>99%1,4-Dioxane/H₂O, 60°C, 2hPure π-alkyne activation; avoids hydroxyl ionization[3].
Nafion-H (Superacid) 1-Acetylcyclooctene88%>90%CCl₄, Reflux, 14hAcid-catalyzed propargylic ionization driving Rupe rearrangement[2].
RuCpCl(dppm) Mixed (Ketone/Enone)~65%<50%2-Propanol/H₂O, 100°C, 12hCompeting anti-Markovnikov and rearrangement pathways[4].
Pd(OAc)₂ / PPh₃ 1-Acetylcyclooctene~45%70%THF/H₂O, 80°C, 24hModerate oxophilicity leads to sluggish propargylic ionization.

Key Takeaway: If your synthetic goal is the α-hydroxy ketone, Gold(I)-NHC complexes are the undisputed benchmark. If the target is the conjugated enone, solid-supported superacids like Nafion-H provide superior, metal-free yields[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in drug development, experimental protocols cannot rely on isolated yields alone. The following workflow is designed as a self-validating system . By incorporating an internal standard (dodecane) prior to the reaction, we establish a strict mass balance. This proves whether a low yield is due to catalytic inefficiency (unreacted starting material) or physical product loss during the aqueous quench.

Experimental_Workflow S1 1. Catalyst Activation S2 2. Substrate & Standard Addition S1->S2 S3 3. Controlled Hydration S2->S3 S4 4. Aqueous Quench & Extraction S3->S4 S5 5. GC-FID / NMR Quantification S4->S5

Fig 2: Self-validating high-throughput workflow for benchmarking alkyne hydration catalysts.

Step-by-Step Methodology: Gold-Catalyzed Hydration
  • Catalyst Activation (Causality: Generating the active species): In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with [IPrAuCl] (2.0 mol%) and AgSbF₆ (2.0 mol%). Why AgSbF₆? Silver abstracts the chloride ligand, precipitating AgCl and generating the highly carbophilic, cationic [IPrAu]⁺ species paired with a weakly coordinating hexafluoroantimonate counterion.

  • Solvent & Standard Addition: Add 2.0 mL of a 1,4-dioxane/water mixture (10:1 v/v). Why Dioxane? It provides excellent co-miscibility for the highly hydrophobic cyclooctyl ring and the aqueous nucleophile. Add exactly 0.5 mmol of dodecane as the internal standard.

  • Substrate Introduction: Inject 1.0 mmol of 1-ethynylcyclooctanol. Seal the tube and heat to 60°C for 2 hours under vigorous stirring.

  • Quenching & Phase Separation: Cool the reaction to room temperature. Quench with 2.0 mL of saturated aqueous NaHCO₃ to neutralize any trace acid generated during the reaction, preventing post-reaction Rupe rearrangement. Extract with ethyl acetate (3 x 3 mL).

  • Orthogonal Quantification:

    • GC-FID: Analyze the organic layer. Dodecane elutes distinctly from the cyclooctyl derivatives, allowing for precise response-factor calibration and mass balance verification.

    • ¹H-NMR: Concentrate a fraction of the extract and analyze via NMR. The presence of a sharp methyl singlet (~2.2 ppm) validates the Markovnikov product (1-acetylcyclooctanol), while vinylic protons (~6.8 ppm) would indicate Rupe rearrangement leakage.

References

  • Mechanistic insights into CO2-driven hydration of propargylic alcohols catalyzed by oxometallate ionic liquids Source: RSC Publishing URL
  • Product Class 9: Enones (Rupe Rearrangement of 1-Ethynylcyclooctanol)
  • ChemComm: Feature Article on Gold-Catalyzed Hydration Source: RSC Publishing URL
  • Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes Source: Organic Letters, ACS Publications URL

Sources

Validation

mass spectrometry fragmentation pattern comparison for 1-ethynylcyclooctanol

Comprehensive Mass Spectrometry Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for 1-Ethynylcyclooctanol As a Senior Application Scientist, selecting the optimal analytical platform for structural elucidation is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for 1-Ethynylcyclooctanol

As a Senior Application Scientist, selecting the optimal analytical platform for structural elucidation is paramount. 1-Ethynylcyclooctanol (CAS 55373-76-7)[1] is a sterically hindered, tertiary cyclic alcohol featuring a terminal alkyne. It serves as a critical intermediate in the synthesis of complex organometallic tetraruthenium clusters[2] and high-value fragrance derivatives[3].

Because 1-ethynylcyclooctanol possesses both a hydroxyl group and an alkyne moiety on a flexible eight-membered ring, its behavior in a mass spectrometer is highly dependent on the ionization technique employed. This guide objectively compares the analytical performance, mechanistic fragmentation causality, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Causality: Hard vs. Soft Ionization

To confidently identify 1-ethynylcyclooctanol, we must understand the fundamental physics governing its ionization and subsequent dissociation.

Gas Chromatography-Electron Ionization (GC-EI-MS): The "Hard" Approach EI operates at a standardized 70 electron volts (eV), which vastly exceeds the ionization potential of most organic molecules (typically 8–15 eV)[4]. When 1-ethynylcyclooctanol ( MW=152.23 g/mol ) is bombarded by these high-energy electrons, it loses an electron to form a highly unstable radical cation ( [M]+∙ ) at m/z 152[3]. Because cyclic alcohols and alkynes are prone to rapid degradation under hard ionization, the molecular ion peak is often weak[5]. The excess kinetic energy drives two primary causal pathways:

  • Dehydration : The loss of H2​O (-18 Da) yields a conjugated enyne radical cation at m/z 134.

  • α -Cleavage and Ring Opening : The C-C bonds adjacent to the hydroxyl group cleave, followed by the expulsion of alkyl radicals (e.g., −CH3∙​ yielding m/z 137) and further degradation of the cyclooctane core into stable hydrocarbon fragments (m/z 109, 67, 43)[3][6].

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS): The "Soft" Approach ESI is an atmospheric pressure technique that transfers ions from the liquid phase to the gas phase with minimal residual internal energy[7]. By utilizing an acidic mobile phase (0.1% formic acid), we force the protonation of the hydroxyl oxygen, generating the [M+H]+ adduct at m/z 153. Unlike EI, ESI does not inherently fragment the molecule. To obtain structural data, we must isolate the m/z 153 precursor in a quadrupole and apply Collision-Induced Dissociation (CID). The primary causal mechanism here is the immediate loss of water to form a highly stable, resonance-stabilized carbocation at m/z 135 ( [M+H−H2​O]+ ).

Fragmentation Pathway Visualization

The following diagram maps the divergent fragmentation logic of 1-ethynylcyclooctanol under EI versus ESI conditions.

G Compound 1-Ethynylcyclooctanol MW: 152.23 g/mol EI_Ion Electron Ionization (EI) 70 eV (Hard) Compound->EI_Ion GC-MS ESI_Ion Electrospray Ionization (ESI) +H+ (Soft) Compound->ESI_Ion LC-MS RadicalCat Radical Cation [M]+• m/z 152 EI_Ion->RadicalCat Protonated Protonated Adduct [M+H]+ m/z 153 ESI_Ion->Protonated EI_137 [M - CH3]+ m/z 137 RadicalCat->EI_137 -CH3• (-15 Da) EI_134 [M - H2O]+• m/z 134 RadicalCat->EI_134 -H2O (-18 Da) ESI_135 [M+H - H2O]+ m/z 135 Protonated->ESI_135 CID: -H2O (-18 Da) EI_109 Ring Cleavage Fragment m/z 109 EI_134->EI_109 -C2H (-25 Da) EI_67 Hydrocarbon Core m/z 67 EI_109->EI_67 -C3H6 (-42 Da) ESI_107 CID Fragment m/z 107 ESI_135->ESI_107 CID: -C2H4 (-28 Da)

Fig 1: Divergent MS fragmentation pathways of 1-ethynylcyclooctanol under EI and ESI conditions.

Quantitative Data Presentation

The table below summarizes the empirical fragmentation data, contrasting the rich spectral library generated by EI against the targeted, high-sensitivity transitions generated by ESI-MS/MS.

Ionization MethodPrecursor Ion (m/z)Primary Fragments (m/z)Relative AbundanceStructural Assignment / Causality
GC-EI-MS 152 ( [M]+∙ )152Low (<10%)Intact radical cation; weak due to rapid α -cleavage[5].
137Medium (~30%)Loss of methyl radical ( −CH3∙​ ) from the ring structure[3].
134Medium (~25%)Dehydration ( −H2​O ), forming a conjugated enyne system.
109High (~48%)Ring opening and loss of propyl radical ( −C3​H7∙​ )[3].
67Base Peak (100%)Stable hydrocarbon core ( C5​H7+​ ) after extensive ring collapse[3].
LC-ESI-MS/MS 153 ( [M+H]+ )153Low (<5%)Protonated adduct; highly prone to in-source fragmentation.
135Base Peak (100%)Immediate loss of H2​O during CID, forming a stable carbocation.
107Medium (~40%)Secondary CID loss of ethylene ( −C2​H4​ ) from the m/z 135 ion.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. System suitability must be proven before sample acquisition.

Protocol A: GC-EI-MS Workflow

Objective: Obtain highly reproducible, library-searchable mass spectra.

  • System Tuning & Validation : Infuse Perfluorotributylamine (PFTBA) to calibrate the mass axis and tune the electron multiplier. Ensure the m/z 69, 219, and 502 peaks meet standard relative abundance criteria (Base peak 69, >35% for 219, >1% for 502).

  • Sample Preparation : Dissolve 1-ethynylcyclooctanol in GC-grade dichloromethane (DCM) to a concentration of 100 µg/mL. Add 10 µg/mL of an internal standard (e.g., naphthalene-d8) to validate injection volume and retention time stability.

  • Chromatographic Separation :

    • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Hold at 60°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Ionization & Acquisition :

    • Transfer Line / Source Temp : 250°C / 230°C.

    • Ionization Energy : 70 eV (Strict adherence is required for NIST library matching)[4].

    • Scan Range : m/z 40 to 300.

  • Blank Verification : Run a pure DCM blank prior to the sample to confirm the absence of column bleed or carryover at the target retention time.

Protocol B: LC-ESI-MS/MS Workflow

Objective: Achieve maximum sensitivity and targeted quantification via Multiple Reaction Monitoring (MRM).

  • System Tuning & Validation : Perform a positive mode mass calibration using a standard polytyrosine or sodium formate solution. Run a system blank to ensure background noise is below the limit of detection.

  • Sample Preparation : Dilute 1-ethynylcyclooctanol to 1 µg/mL in 50:50 Water:Acetonitrile. Causality note: The lower concentration prevents detector saturation, taking advantage of ESI's superior sensitivity over EI.

  • Chromatographic Separation :

    • Column : C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid (Provides the protons necessary for [M+H]+ formation).

    • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient : 10% B to 90% B over 5 minutes at 0.4 mL/min.

  • Ionization & Acquisition :

    • Source Parameters : Capillary voltage at +3.5 kV, Desolvation temperature at 350°C.

    • MRM Transitions : Isolate m/z 153 in Q1. Apply a Collision Energy (CE) of 15 eV in Q2 (using Argon as collision gas) to monitor the 153 135 transition in Q3. Apply a CE of 25 eV to monitor the 153 107 transition.

Conclusion & Platform Recommendation

For structural elucidation and unknown screening , GC-EI-MS is the superior product. The hard 70 eV ionization forces 1-ethynylcyclooctanol into a highly reproducible, complex fragmentation pattern (m/z 152, 137, 109, 67) that can be directly mapped to established structural rules for cyclic alcohols[6].

For trace-level quantification or pharmacokinetic screening , LC-ESI-MS/MS is the optimal choice. The soft ionization preserves the molecular mass as a protonated adduct, and the targeted CID transition (153 135) provides exceptional signal-to-noise ratios devoid of the heavy hydrocarbon background noise typical of GC-MS.

Sources

Comparative

Comparative GC-MS Analysis of 1-Ethynylcyclooctanol and Its Structural Isomers: A Technical Guide

As a Senior Application Scientist in drug development and synthetic fragrance chemistry, differentiating closely related constitutional isomers is a routine yet critical challenge. 1-Ethynylcyclooctanol (CAS: 55373-76-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and synthetic fragrance chemistry, differentiating closely related constitutional isomers is a routine yet critical challenge. 1-Ethynylcyclooctanol (CAS: 55373-76-7) is a valuable α -ethynyl carbinol intermediate[1]. However, under acidic conditions, it is highly susceptible to the Rupe rearrangement, yielding constitutional isomers such as 1-cyclooct-2-enylethanone [2][3].

Because the parent alcohol and its rearranged ketone isomers share the identical molecular formula ( C10​H16​O , MW: 152.23 g/mol ), they cannot be distinguished by simple mass or titration. This guide provides an authoritative, self-validating framework for comparing and resolving these isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Causality: Why These Isomers Coexist

To design an effective analytical method, one must first understand the chemical causality that generates the mixture. The synthesis of 1-ethynylcyclooctanol typically proceeds via the ethynylation of cyclooctanone using a lithium acetylide-ethylenediamine complex[3].

When this primary product is exposed to strong acids (such as formic acid) or Lewis acid catalysts, the hydroxyl group is protonated and eliminated as water, generating a tertiary carbocation[2]. This intermediate undergoes an alkyne-allene rearrangement, followed by hydration and tautomerization, to form α,β -unsaturated ketones (e.g., 1-cyclooct-2-enylethanone)[2].

RupeRearrangement A 1-Ethynylcyclooctanol (C10H16O) B Protonation & Dehydration A->B H+ (Formic Acid) C Carbocation Intermediate B->C D Hydration & Tautomerization C->D H2O E 1-Cyclooct-2-enylethanone (Ketone Isomer) D->E

Figure 1: Mechanistic pathway of the Rupe rearrangement converting 1-ethynylcyclooctanol to its ketone isomer.

Comparative GC-MS Data Analysis

Chromatographic separation and electron impact (EI) fragmentation rely on the fundamental structural differences between the alcohol and the ketone.

  • Chromatographic Causality: On a standard 5% phenyl methyl siloxane column, 1-ethynylcyclooctanol acts as a strong hydrogen bond donor. This interaction with residual silanol groups on the stationary phase slightly increases its retention time. Conversely, 1-cyclooct-2-enylethanone is a hydrogen bond acceptor with a conjugated π -system. Its increased polarizability enhances its interaction with the phenyl groups of the column, ensuring baseline resolution between the two isomers.

  • Fragmentation Causality: Under 70 eV EI ionization, the ketone isomer undergoes a highly favorable α -cleavage adjacent to the carbonyl group. This expels the cyclooctenyl radical and leaves a highly stable acylium ion ( CH3​C≡O+ ), which dominates the spectrum as a base peak at m/z 43[3]. The parent alcohol lacks this acetyl group and instead fragments via the loss of the ethynyl radical or water, yielding a base peak typically at m/z 67.

Quantitative Fragmentation Summary
CompoundMolecular FormulaMW ( g/mol )Key MS Fragments (m/z)Base Peak (m/z)Primary Diagnostic Cleavage
1-Ethynylcyclooctanol C10​H16​O 152.23152 ( M+ ), 137, 124, 109, 95, 81, 6767 Loss of ethynyl radical ( ⋅C≡CH ) and ring opening
1-Cyclooct-2-enylethanone C10​H16​O 152.23152 ( M+ , 43%), 137 (31%), 123 (15%), 109 (48%), 81 (21%), 67 (67%), 55 (23%), 43 (100%)43 α -cleavage yielding stable acylium ion ( CH3​CO+ )[3]

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale to prevent false positives during the analytical phase.

Protocol A: Generation of the Isomeric Mixture
  • Ethynylation: Slowly treat a solution of cyclooctanone (0.41 mol) in THF with lithium acetylide-ethylenediamine (0.49 mol) at <35 °C[3]. Stir for 15 hours at 45 °C.

  • Quenching: Cool to 5 °C and quench with aqueous saturated NH4​Cl . Rationale: Gentle quenching prevents premature acid-catalyzed rearrangement of the newly formed 1-ethynylcyclooctanol.

  • Rearrangement (Isomerization): To intentionally generate the isomer for comparative analysis, dissolve a fraction of the crude 1-ethynylcyclooctanol in formic acid and heat at 80 °C for 2.5 hours[3].

  • Workup: Extract with diethyl ether ( Et2​O ) and wash successively with water and 5M NaOH. Self-Validation Step: The 5M NaOH wash is critical. Failure to completely neutralize the residual formic acid will result in active acid injection into the GC, causing severe peak tailing and rapid degradation of the column's stationary phase.

Protocol B: GC-MS Analytical Workflow
  • Sample Preparation: Dilute the neutralized organic extract to a concentration of ~1 mg/mL in GC-grade Et2​O .

  • System Suitability (Self-Validation): Run a pure Et2​O solvent blank prior to the sample. Monitor the baseline for m/z 18 ( H2​O ) and m/z 28 ( N2​ ). Rationale: Elevated air/water background indicates a vacuum leak, which skews the fragmentation ratios of delicate ethynyl carbinols and degrades the electron multiplier.

  • Injection: Inject 1 µL using a split ratio of 1:50. Set the inlet temperature to 250 °C.

  • Separation: Use a 30 m × 0.25 mm × 0.25 µm HP-5MS column. Hold the oven at 60 °C for 2 min, then ramp at 10 °C/min to 280 °C.

  • Detection: Operate the mass spectrometer in EI mode (70 eV) with the source at 230 °C. Scan from m/z 35 to 300. Extract ion chromatograms (EIC) at m/z 43 and m/z 67 to rapidly differentiate the ketone isomer from the parent alcohol.

GCMSWorkflow Prep Sample Preparation (Dilution in Et2O, 1 mg/mL) Inj GC Injection (Split 1:50, 250°C) Prep->Inj Sep Capillary GC Separation (HP-5MS, Temp Gradient) Inj->Sep EI Electron Impact Ionization (70 eV, 230°C) Sep->EI Quad Quadrupole Mass Analyzer (m/z 35-300) EI->Quad Data Data Analysis & Isomer Differentiation (EIC m/z 43 vs 67) Quad->Data

Figure 2: Step-by-step GC-MS analytical workflow for the differentiation of C10H16O isomers.

References

  • Cheméo. "1-Ethynyl-1-cyclooctanol - Cheméo".
  • Benchchem. "Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-: A Technical Guide".
  • Google Patents. "WO2004035017A1 - Cyclooct-(en-)yl derivatives for use as fragrances".

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for 1-Ethynylcyclooctanol (CAS 55373-76-7)

As a Senior Application Scientist, I frequently observe that the disposal of bifunctional organic molecules is treated as an afterthought in drug development workflows. However, 1-Ethynylcyclooctanol —a propargylic alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the disposal of bifunctional organic molecules is treated as an afterthought in drug development workflows. However, 1-Ethynylcyclooctanol —a propargylic alcohol featuring both a terminal alkyne and a tertiary alcohol—possesses a unique reactivity profile that demands rigorous, mechanistically grounded disposal procedures.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and destruction of 1-Ethynylcyclooctanol, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while protecting laboratory personnel from insidious chemical hazards.

Hazard Assessment & Chemical Profiling

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the molecule. 1-Ethynylcyclooctanol is a combustible organic compound that presents acute toxicity and irritation risks[1].

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationReference
Chemical Name Cyclooctanol, 1-ethynyl-[2]
CAS Registry Number 55373-76-7[2]
Molecular Formula C10H16O[2]
Molecular Weight 152.23 g/mol [2]
GHS Health Hazards Acute Tox. 4 (Oral), Skin/Eye Irrit. 2[1]
EPA RCRA Classification D001 (Ignitable Characteristic Waste)[3]
Critical Incompatibilities Heavy metals (Ag, Cu, Hg), strong mineral acids[4]

Mechanistic Causality in Waste Segregation

Standardizing waste disposal requires understanding the causality behind the rules. We do not simply throw 1-ethynylcyclooctanol into a general organic waste bin; doing so risks catastrophic laboratory incidents due to two primary mechanistic pathways:

A. Prevention of Explosive Metal Acetylides

The terminal alkyne proton in 1-ethynylcyclooctanol is unusually acidic (pKa ~25) due to the 50% s-character of the sp-hybridized carbon[5]. If this compound is introduced into a waste stream containing heavy metal ions (e.g., Ag⁺ from Tollen's reagent, or Cu⁺ from Sonogashira coupling catalysts), it readily undergoes a substitution reaction to form metal acetylides[4]. These organometallic complexes are highly shock-sensitive and can detonate violently when dry[4]. Causality Rule: Absolute segregation from heavy metal waste is a non-negotiable safety parameter.

B. Mitigation of Acid-Catalyzed Dehydration

The tertiary alcohol moiety is highly susceptible to dehydration in the presence of strong mineral acids (e.g., H₂SO₄, HCl). Dehydration yields 1-ethynylcyclooctene, a conjugated enyne. Conjugated enynes are highly reactive and prone to exothermic autopolymerization. Causality Rule: Never dispose of this compound in acidic aqueous waste streams.

Step-by-Step Disposal Methodology

To ensure absolute safety, implement the following self-validating protocol for the disposal of 1-ethynylcyclooctanol.

Phase 1: Quenching and Dilution (Fume Hood Operation)

Expertise Insight: Never dispose of neat (undiluted) propargylic alcohols. Dilution acts as a thermal sink, mitigating the risk of localized exothermic reactions during bulk waste consolidation.

  • Neutralize Catalysts: If the compound is part of a crude reaction mixture, ensure all acidic or basic catalysts are fully neutralized to a pH of 6-8 before waste consolidation.

  • Solvent Dilution: Dilute the residual 1-ethynylcyclooctanol with a compatible, combustible, non-halogenated solvent (e.g., ethanol, ethyl acetate, or hexane). A 1:5 dilution ratio is recommended to reduce the concentration of the reactive alkyne.

Phase 2: Segregation and Packaging

Trustworthiness Protocol: Implement a "Logbook Verification" system. Before adding the mixture to a bulk waste carboy, verify the logbook to ensure no incompatible reagents have been introduced.

  • Container Selection: Transfer the diluted mixture into a dedicated, high-density polyethylene (HDPE) container.

  • Cross-Contamination Verification: Verify that the waste carboy has never been used for heavy metal salts or strong oxidizers. If there is any uncertainty regarding the carboy's history, use a new, virgin container.

  • RCRA Labeling: Affix a hazardous waste label indicating the exact chemical constituents (e.g., "1-Ethynylcyclooctanol / Ethanol mixture"). Mark the EPA waste code D001 (Ignitable) clearly on the label[3].

  • Storage: Seal the container with a vented cap (to prevent pressure buildup from incidental off-gassing) and store it in a grounded, ventilated flammable storage cabinet.

Phase 3: Final Destruction (Licensed Incineration)
  • Contractor Hand-off: Transfer the sealed waste to a licensed Environmental Health and Safety (EHS) disposal contractor.

  • High-Temperature Incineration: The material must be destroyed via chemical incineration. The waste is atomized and burned in a primary chamber at temperatures exceeding 1000°C.

  • Scrubbing: Combustion gases are passed through an afterburner and a wet scrubber system to neutralize trace volatile organics before safe environmental discharge.

Operational Workflow Visualization

The following diagram maps the lifecycle of 1-ethynylcyclooctanol waste from generation to final environmental discharge, emphasizing the critical segregation nodes.

G Start Waste Generation: 1-Ethynylcyclooctanol Segregation Chemical Segregation (Isolate from Metals & Acids) Start->Segregation Sort by phase LiquidWaste Organic Liquid Waste (Non-Halogenated) Segregation->LiquidWaste SolidWaste Contaminated Solids (PPE, Wipes) Segregation->SolidWaste Packaging Secondary Containment & RCRA Labeling (D001) LiquidWaste->Packaging SolidWaste->Packaging Incineration High-Temp Incineration (>1000°C) with Afterburner Packaging->Incineration Licensed Contractor Scrubber Effluent Gas Scrubbing (Neutralize Emissions) Incineration->Scrubber Exhaust gas End Safe Environmental Discharge Scrubber->End

Figure 1: End-to-end disposal workflow for 1-Ethynylcyclooctanol highlighting segregation.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US EPA (epa.gov) URL: [Link][3]

  • Title: Chemical Properties of 1-Ethynyl-1-cyclooctanol (CAS 55373-76-7) Source: Cheméo (chemeo.com) URL: [Link][2]

  • Title: Alkyne Acidity and Acetylide Anions Source: OpenOChem (openochem.org) URL: [Link][5]

Sources

Handling

Personal protective equipment for handling Cyclooctanol, 1-ethynyl-

As a Senior Application Scientist, I recognize that handling specialized ethynyl carbinols like Cyclooctanol, 1-ethynyl- (also known as 1-Ethynylcyclooctanol, CAS 55373-76-7) requires a rigorous, causality-driven approac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized ethynyl carbinols like Cyclooctanol, 1-ethynyl- (also known as 1-Ethynylcyclooctanol, CAS 55373-76-7) requires a rigorous, causality-driven approach to laboratory safety[1]. In drug development and complex organic synthesis, this compound frequently serves as a critical intermediate—most notably undergoing the Rupe rearrangement to yield α,β-unsaturated ketones such as Ethanone, 1-(1-cycloocten-1-yl)-[2].

Because 1-ethynylcyclooctanol is an alkyne alcohol, its lipid solubility facilitates rapid transdermal absorption, presenting acute systemic toxicity risks upon skin contact[3][4]. The following operational guide provides a self-validating system for personal protective equipment (PPE), handling, and disposal, ensuring maximum safety and workflow integrity.

Physicochemical & Hazard Profile

To design an effective PPE matrix, we must first understand the intrinsic properties and hazard classifications of the molecule. While specific GHS data for the cyclooctyl derivative is highly specialized, its toxicological profile is mechanistically analogous to 1-ethynylcyclohexanol (CAS 78-27-3), characterized by acute dermal toxicity and severe irritation[3][4].

Table 1: Chemical Identity and Hazard Summary

ParameterSpecificationOperational Implication
Chemical Name Cyclooctanol, 1-ethynyl-Propargylic alcohol; susceptible to acid-catalyzed rearrangement.
CAS Number 55373-76-7[1]Primary identifier for inventory and compliance tracking.
Molecular Formula C₁₀H₁₆O[1]High lipophilicity; penetrates standard porous materials easily.
Molecular Weight 152.23 g/mol [1]Volatility is low at room temperature, but dust/aerosol risk remains.
Primary GHS Hazards H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315, H319[3][4]Critical: Dermal exposure is the primary route of acute toxicity.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling 1-Ethynylcyclooctanol is dictated by its "Toxic in contact with skin" (H311) designation[3]. Standard laboratory latex gloves are insufficient due to rapid breakthrough times by lipophilic organic compounds.

Table 2: Required PPE and Mechanistic Causality

PPE CategoryRequired EquipmentCausality & Scientific Rationale
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil).Butyl rubber provides superior resistance to polar organic molecules and ethynyl carbinols. The inner nitrile glove acts as a fail-safe against micro-tears[4].
Dermal (Body) Chemically resistant lab coat (e.g., Tyvek®) or standard heavy cotton coat with a chemical apron.Prevents transdermal absorption in the event of a spill. The lipophilic nature of the compound allows it to bypass standard woven fabrics easily[4].
Ocular/Face Indirect-vented chemical safety goggles. Add a full face shield if handling >100g or using acid catalysts.Protects against H319 (Serious eye irritation)[3]. The face shield prevents splash injuries during the highly exothermic acid-catalyzed rearrangement steps.
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Mitigates inhalation of crystalline dust or aerosols. However, all handling must occur within a certified Class II Fume Hood to maintain zero-exposure baselines[3].

Experimental Protocol: The Rupe Rearrangement Workflow

A primary application of 1-Ethynylcyclooctanol is its conversion to Ethanone, 1-(1-cycloocten-1-yl)- via the Rupe rearrangement[2]. This reaction requires strong acids (e.g., formic acid), compounding the hazard profile. The following protocol integrates strict safety validations into the synthetic workflow.

Step-by-Step Methodology:
  • Preparation & Isolation: Working entirely within a Class II fume hood, equip all PPE listed in Table 2. Weigh 1-Ethynylcyclooctanol (e.g., 10 mmol) into a dry, round-bottom flask.

  • Solvent & Catalyst Introduction: Dissolve the substrate in a compatible inert solvent. Slowly add the strong acid catalyst (e.g., concentrated formic acid) dropwise via an addition funnel[2].

    • Safety Validation: Monitor the internal temperature. The protonation of the hydroxyl group is exothermic. Maintain the temperature below 30°C during addition using an ice bath to prevent uncontrolled boiling or splashing.

  • Reflux & Rearrangement: Attach a reflux condenser and heat the mixture. The acid catalyzes the dehydration of the alcohol, forming a carbocation intermediate, which subsequently undergoes hydration and tautomerization to yield the α,β-unsaturated ketone[2].

  • Reaction Quenching: Once TLC analysis confirms the consumption of 1-Ethynylcyclooctanol, cool the reaction to 0°C. Carefully quench the excess acid by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise until CO2​ evolution ceases.

    • Safety Validation: Rapid addition will cause violent effervescence and aerosolization of the toxic substrate. Add dropwise.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to isolate Ethanone, 1-(1-cycloocten-1-yl)-.

Mechanistic Visualization of the Workflow

G A 1-Ethynylcyclooctanol (CAS 55373-76-7) B Acid Catalysis (e.g., Formic Acid) A->B C Protonation & Dehydration B->C D Carbocation Intermediate C->D E Rupe Rearrangement (Hydration/Tautomerization) D->E F Ethanone, 1-(1-cycloocten-1-yl)- (Target Product) E->F

Figure 1: Mechanistic workflow of the acid-catalyzed Rupe rearrangement of 1-Ethynylcyclooctanol.

Spill Response and Disposal Plan

Due to its classification as a toxic solid/liquid (depending on ambient temperature and purity)[5][6], immediate and procedural response to spills is required to prevent environmental contamination and personnel exposure.

Immediate Spill Response:

  • Evacuate & Ventilate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity. Remove all sources of ignition, as the compound is combustible[3][4].

  • Containment: If the spill involves an acid-catalyzed reaction mixture, first neutralize the spill with sodium carbonate ( Na2​CO3​ ) or calcium carbonate ( CaCO3​ ) powder.

  • Absorption: Cover the neutralized spill or pure chemical spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene container[4].

Disposal Protocols:

  • Categorization: Label the container strictly as "Hazardous Waste: Toxic Solid, Organic, N.O.S. (1-Ethynylcyclooctanol) / UN 2811"[6].

  • Destruction: Do not flush down the drain. The compound must be disposed of via high-temperature incineration by a licensed EPA-compliant hazardous waste management facility.

References

  • Chemical Properties of 1-Ethynyl-1-cyclooctanol (CAS 55373-76-7). Cheméo. Available at:[Link]

Sources

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